molecular formula C18H13N3O2 B184053 Roxyl-9 CAS No. 202582-08-9

Roxyl-9

Cat. No.: B184053
CAS No.: 202582-08-9
M. Wt: 303.3 g/mol
InChI Key: CPVINIGXGKJNOS-UHFFFAOYSA-N
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Description

Roxyl-9 is a useful research compound. Its molecular formula is C18H13N3O2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(benzo[f]benzotriazol-3-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(23)13-7-5-12(6-8-13)11-21-17-10-15-4-2-1-3-14(15)9-16(17)19-20-21/h1-10H,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVINIGXGKJNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=NN3CC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357360
Record name 4-[(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202582-08-9
Record name 4-[(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Roxyl-9" is not found in the public domain as a recognized pharmaceutical agent. This guide proceeds under the assumption that the query pertains to Roxithromycin , a well-documented macrolide antibiotic.

This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols for Roxithromycin, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Roxithromycin is a semi-synthetic macrolide antibiotic that exerts its therapeutic effect by inhibiting bacterial protein synthesis.[1][2][3][4] This bacteriostatic action, which can become bactericidal at higher concentrations, prevents bacteria from growing and replicating.[2]

The primary target of Roxithromycin is the 50S subunit of the bacterial ribosome .[1][2][4] The binding of Roxithromycin to the 50S subunit occurs at or near the peptidyl transferase center (PTC) and obstructs the nascent peptide exit tunnel (NPET).[5][6][7] By physically blocking this tunnel, Roxithromycin prevents the elongation of the polypeptide chain beyond a few amino acids, effectively halting protein synthesis.[2][8] This inhibition of peptide translocation is the critical step in its antimicrobial activity.[3][4]

The binding site is composed primarily of 23S rRNA, with key interactions involving specific nucleotides such as A2058 and A2059.[5] This interaction stabilizes the drug's position within the exit tunnel, ensuring sustained inhibition.

cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit mRNA mRNA 30S->mRNA Decoding tRNA Aminoacyl-tRNA PTC Peptidyl Transferase Center (PTC) tRNA->PTC Delivers Amino Acid Peptide Growing Peptide Chain ExitTunnel Nascent Peptide Exit Tunnel Peptide->ExitTunnel Elongation PTC->Peptide Peptide Bond Formation Protein_Synthesis_Inhibited Protein Synthesis Inhibited ExitTunnel->Protein_Synthesis_Inhibited Inhibition of Translocation Roxithromycin Roxithromycin Roxithromycin->ExitTunnel Binds and Blocks

Caption: Mechanism of Roxithromycin action on the bacterial ribosome.

Quantitative Efficacy Data

The clinical efficacy of Roxithromycin has been demonstrated in numerous studies, particularly for respiratory tract infections. The data below is summarized from large-scale clinical trials.

Table 1: Clinical Efficacy of Roxithromycin in Respiratory Tract Infections

Infection TypeStudy Population (n)Treatment RegimenClinical Resolution/Improvement Rate (%)Reference
Upper Respiratory Tract Infections
Acute Pharyngitis/Tonsillitis18,020 (total upper RTI)150 mg b.i.d. for 7-14 days97%[9]
Acute Sinusitis18,020 (total upper RTI)150 mg b.i.d. for 7-14 days96%[9]
Acute Otitis Media18,020 (total upper RTI)150 mg b.i.d. for 7-14 days96%[9]
Lower Respiratory Tract Infections
Acute Bronchitis14,385 (total lower RTI)150 mg b.i.d. for 7-14 days97%[9]
Pneumonia14,385 (total lower RTI)150 mg b.i.d. for 7-14 days95%[9]
Exacerbation of Chronic Bronchitis14,385 (total lower RTI)150 mg b.i.d. for 7-14 days94%[9]
Pneumococcal Pneumonia90150 mg b.i.d.100%[10]

Experimental Protocols

The mechanism of action and efficacy of Roxithromycin are elucidated through a series of standardized in vitro and in vivo experiments.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution Method

  • Preparation of Roxithromycin Stock: A stock solution of Roxithromycin is prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: A two-fold serial dilution of Roxithromycin is performed in a 96-well microtiter plate, creating a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria, no antibiotic) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of Roxithromycin in which there is no visible turbidity (bacterial growth).

cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis Start Bacterial Culture (Log Phase) Inoculum Standardize Inoculum (e.g., 0.5 McFarland) Start->Inoculum Stock Prepare Roxithromycin Stock Solution Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock->Dilution Inoculate Inoculate Wells with Bacterial Suspension Dilution->Inoculate Inoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Result Determine MIC: Lowest concentration with no visible growth Read->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

These assays confirm the physical interaction between the antibiotic and its ribosomal target.

Protocol: Fluorescence Perturbation Assay

  • Preparation of Ribosomes: 70S ribosomes are isolated and purified from a susceptible bacterial strain (e.g., E. coli).

  • Fluorescent Labeling: A fluorescent probe is attached to a component of the ribosome or a tRNA molecule that binds near the peptidyl transferase center.

  • Titration: Increasing concentrations of Roxithromycin are added to the solution containing the fluorescently labeled ribosomes.

  • Fluorescence Measurement: Changes in the fluorescence signal (e.g., intensity, polarization, or wavelength shift) are measured using a spectrofluorometer.

  • Data Analysis: The binding constant (Kd) is calculated from the change in fluorescence as a function of Roxithromycin concentration. A significant change in the signal upon addition of the drug indicates binding.

Clinical trials are essential for establishing the in vivo efficacy and safety of an antibiotic.

Protocol: Randomized Controlled Trial (RCT) Design

  • Patient Recruitment: Patients diagnosed with community-acquired respiratory tract infections are recruited based on defined inclusion and exclusion criteria (e.g., age, symptoms, radiographic evidence).

  • Randomization: Enrolled patients are randomly assigned to receive either Roxithromycin (e.g., 150 mg twice daily) or a placebo/comparator drug. The study is often double-blinded, where neither the patient nor the investigator knows the treatment assignment.

  • Treatment and Follow-up: Patients are treated for a specified duration (e.g., 7-14 days). Clinical assessments, including symptom scores and laboratory tests, are conducted at baseline, during treatment, and at post-treatment follow-up visits.

  • Endpoint Evaluation: The primary endpoint is typically clinical success, defined as the resolution or significant improvement of signs and symptoms of the infection. Secondary endpoints may include bacteriological eradication and incidence of adverse events.

  • Statistical Analysis: The efficacy and safety data from the treatment and control groups are statistically compared to determine if Roxithromycin offers a significant benefit.

References

Roxyl-9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Roxithromycin, potentially known as Roxyl-9

Disclaimer: The chemical compound "this compound" is not found in publicly available scientific literature or chemical databases. It is highly probable that this name is a brand name, a developmental code, or a synonym for a known compound. Based on the similarity of the name "Roxyl" to existing brand names, this guide focuses on Roxithromycin , a widely used macrolide antibiotic. Several brand names for Roxithromycin contain "Roxy" or similar variations.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols for Roxithromycin, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is characterized by a 14-membered lactone ring to which two deoxy sugars, L-cladinose and D-desosamine, are attached. The chemical structure is distinguished from erythromycin by the presence of an N-oxime side chain on the lactone ring.

IUPAC Name: (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula: C41H76N2O15

Physicochemical Properties

A summary of the key physicochemical properties of Roxithromycin is presented in the table below.

PropertyValueReference
Molecular Weight 837.05 g/mol
Melting Point 127-129 °C
Solubility Soluble in ethanol (~30 mg/ml), DMSO (~15 mg/ml), and DMF (~15 mg/ml). Sparingly soluble in aqueous buffers.
pKa 8.8
LogP 3.1
Appearance A solid

Mechanism of Action

Roxithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: Roxithromycin binds with high affinity to the 50S subunit of the bacterial ribosome. The binding site is located on the 23S rRNA component within the large ribosomal subunit.

  • Inhibition of Peptide Translocation: By binding to the ribosome, Roxithromycin blocks the exit tunnel through which the nascent polypeptide chain emerges. This steric hindrance prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation of the polypeptide chain.

  • Bacteriostatic Effect: The inhibition of protein synthesis prevents the bacteria from growing and multiplying, resulting in a bacteriostatic effect. At higher concentrations, Roxithromycin may exhibit bactericidal properties against highly susceptible organisms.

Roxithromycin has a broad spectrum of activity against many Gram-positive bacteria and some Gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Legionella pneumophila.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Roxithromycin in inhibiting bacterial protein synthesis.

Roxithromycin_Mechanism Mechanism of Action of Roxithromycin cluster_bacterium Bacterial Cell Ribosome Bacterial Ribosome (70S) Subunit50S 50S Subunit Ribosome->Subunit50S Subunit30S 30S Subunit Ribosome->Subunit30S tRNA_P Peptidyl-tRNA (P-site) Subunit50S->tRNA_P Inhibits Translocation mRNA mRNA mRNA->Ribosome Translation Initiation tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->Subunit50S tRNA_P->Subunit50S Polypeptide Growing Polypeptide Chain tRNA_P->Polypeptide Elongation Protein Functional Protein Polypeptide->Protein Termination & Folding Polypeptide->Protein Protein Synthesis Halted Roxithromycin Roxithromycin Roxithromycin->Subunit50S Binds to 50S subunit

Caption: Mechanism of Roxithromycin action on the bacterial ribosome.

Experimental Protocols

This section details methodologies for key experiments related to the analysis of Roxithromycin.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is used for the quantitative determination of Roxithromycin in pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Roxithromycin reference standard

Procedure:

  • Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 80:20 v/v) is prepared, filtered through a 0.45 µm membrane filter, and degassed by sonication.

  • Standard Solution Preparation: A stock solution of Roxithromycin reference standard (e.g., 1000 µg/mL) is prepared in a suitable solvent like acetonitrile and then diluted with the mobile phase to obtain a working standard solution of a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: For tablet analysis, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of Roxithromycin is accurately weighed, dissolved in the mobile phase, sonicated, and diluted to a final concentration within the calibration range. The solution is then filtered.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 238 nm

    • Injection Volume: 20 µL

    • Column Temperature: 40°C

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas of Roxithromycin are measured, and the concentration in the sample is calculated by comparing the peak area with that of the standard.

Spectrophotometric Determination

This method provides a simple and cost-effective way to quantify Roxithromycin in bulk and pharmaceutical dosage forms.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Acetonitrile

  • Water

  • Roxithromycin reference standard

Procedure:

  • Standard Solution Preparation: A stock solution of Roxithromycin (e.g., 1000 µg/mL) is prepared by dissolving the reference standard in acetonitrile and diluting with water. A working standard solution (e.g., 10 µg/mL) is then prepared by further dilution with water.

  • Sample Preparation: A sample solution is prepared from the pharmaceutical formulation in a similar manner to the standard solution to achieve a final concentration in the linear range of the assay.

  • Measurement: The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 238 nm, against a reagent blank.

  • Calculation: The concentration of Roxithromycin in the sample is determined by comparing its absorbance with that of the standard solution.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of Roxithromycin in a pharmaceutical sample.

Experimental_Workflow General Workflow for Roxithromycin Analysis cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Results Start Start Weigh_Sample Weigh Pharmaceutical Sample Start->Weigh_Sample Weigh_Standard Weigh Roxithromycin Standard Start->Weigh_Standard Dissolve_Sample Dissolve & Dilute Sample Weigh_Sample->Dissolve_Sample Dissolve_Standard Dissolve & Dilute Standard Weigh_Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample HPLC HPLC Analysis Dissolve_Standard->HPLC Spectro Spectrophotometric Analysis Dissolve_Standard->Spectro Filter_Sample->HPLC Filter_Sample->Spectro Record_Data Record Peak Areas / Absorbance HPLC->Record_Data Spectro->Record_Data Calculate Calculate Concentration Record_Data->Calculate Report Report Results Calculate->Report

No Publicly Available Data on "Roxyl-9"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the discovery and synthesis of a compound designated "Roxyl-9" has yielded no publicly available scientific literature, clinical trial data, or preclinical information.

This suggests that "this compound" may be a proprietary internal designation for a compound not yet disclosed in the public domain, a fictional name, or a highly novel substance that has not been the subject of published research.

As a result of the absence of any data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as requested. The core requirements of the request, including data presentation, experimental protocols, and mandatory visualizations, are contingent upon the existence of foundational scientific information, which is currently unavailable for "this compound."

For researchers, scientists, and drug development professionals seeking information on novel compounds, it is recommended to consult peer-reviewed scientific journals, patent databases, and clinical trial registries for the most accurate and up-to-date information. Should "this compound" be a compound under active development, details may become available in the future through these channels.

In-Depth Technical Guide: Roxithromycin's Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity and molecular targets of Roxithromycin. Initially queried as "Roxyl-9," research indicates that the subject of interest is likely the macrolide antibiotic, Roxithromycin, a widely used therapeutic agent. This document details its primary antibacterial mechanism of action, along with its significant immunomodulatory and anti-inflammatory properties. Quantitative data on its efficacy are presented, and detailed experimental protocols for assessing its activity are provided. Furthermore, this guide elucidates the signaling pathways modulated by Roxithromycin, offering a complete resource for researchers and professionals in the field of drug development.

Core Biological Activity: Antibacterial Action

Roxithromycin is a semi-synthetic macrolide antibiotic that exerts its primary effect by inhibiting bacterial protein synthesis.[1][2] This bacteriostatic action, which can become bactericidal at higher concentrations, is achieved through a specific interaction with the bacterial ribosome.[3]

Molecular Target: The 50S Ribosomal Subunit

The principal molecular target of Roxithromycin is the 50S subunit of the bacterial ribosome.[2][4] By binding to the 23S rRNA component within the 50S subunit, Roxithromycin effectively blocks the polypeptide exit tunnel.[2] This obstruction prevents the elongation of the growing peptide chain, thereby halting protein synthesis.[2][4] Without the ability to synthesize essential proteins, bacterial growth and replication are arrested.[2]

Antibacterial Spectrum

Roxithromycin demonstrates a broad spectrum of activity against a variety of bacterial pathogens. It is particularly effective against Gram-positive cocci and bacilli, Gram-negative cocci, and some atypical pathogens.[5] Its in vitro antibacterial spectrum includes, but is not limited to:

  • Streptococcus pneumoniae

  • Streptococcus pyogenes

  • Staphylococcus aureus (methicillin-susceptible strains)

  • Mycoplasma pneumoniae

  • Chlamydia trachomatis

  • Legionella pneumophila

  • Haemophilus influenzae (partially sensitive)[1]

  • Moraxella catarrhalis[4]

  • Bordetella pertussis[4]

  • Helicobacter pylori

  • Neisseria gonorrhoeae

  • Ureaplasma urealyticum[4]

Resistant organisms typically include multi-resistant Staphylococcus aureus (MRSA), Enterobacteriaceae, and Pseudomonas species.[1]

Quantitative Data: In Vitro Efficacy

The in vitro activity of Roxithromycin is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Roxithromycin

Organism CategorySusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus spp.≤ 1.0 mg/L-> 2.0 mg/L
Streptococcus spp. (Groups A, B, C, G)≤ 0.5 mg/L-> 1.0 mg/L
Streptococcus pneumoniae≤ 0.5 mg/L-> 1.0 mg/L
Haemophilus influenzae≤ 1.0 mg/L--
General (other than H. influenzae)≤ 1.0 mg/L1-8 mg/L> 8 mg/L

Data sourced from European Committee on Antimicrobial Susceptibility Testing (EUCAST) and other regulatory documents.[1]

Secondary Biological Activity: Immunomodulation and Anti-inflammatory Effects

Beyond its direct antibacterial properties, Roxithromycin exhibits significant immunomodulatory and anti-inflammatory effects.[6] These properties are attributed to its ability to modulate host immune responses, which can be beneficial in the treatment of chronic inflammatory diseases.[5]

Molecular Targets in Inflammation

Roxithromycin's anti-inflammatory actions are not fully elucidated but are known to involve the modulation of various components of the innate and adaptive immune systems. It has been shown to:

  • Reduce Neutrophil Infiltration and Activity: Roxithromycin can decrease the migration of neutrophils to sites of inflammation and modulate their activity.[5]

  • Modulate Cytokine Production: It can suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[7]

  • Inhibit Inflammatory Mediators: Roxithromycin has been shown to reduce the levels of other inflammatory mediators like leukotriene B4 (LTB4) and neutrophil elastase.

  • Down-modulate Antigen Presentation: It can inhibit the ability of Langerhans cells to present antigens to T cells.

Signaling Pathway Modulation

The immunomodulatory effects of Roxithromycin are mediated through its influence on intracellular signaling pathways. While the precise mechanisms are still under investigation, evidence suggests that Roxithromycin can affect:

  • NF-κB Signaling Pathway: By suppressing the activation of NF-κB, a key regulator of the inflammatory response, Roxithromycin can reduce the expression of pro-inflammatory genes.

  • MAPK Signaling Pathway: Roxithromycin may modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in the production of inflammatory cytokines.

  • PI3K/Akt Signaling Pathway: Some studies suggest that Roxithromycin may influence the PI3K/Akt pathway, which plays a role in cell survival and inflammation.

The following diagram illustrates the proposed immunomodulatory mechanism of Roxithromycin:

Roxithromycin_Immunomodulation cluster_cell Immune Cell (e.g., Macrophage, Neutrophil) Inflammatory_Stimulus Bacterial Products (LPS) Other Pro-inflammatory signals Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor Signaling_Pathways NF-κB, MAPK, PI3K/Akt Signaling Pathways Receptor->Signaling_Pathways Gene_Expression Pro-inflammatory Gene Expression Signaling_Pathways->Gene_Expression Cytokine_Production Production of IL-1β, IL-6, IL-8, TNF-α Gene_Expression->Cytokine_Production Roxithromycin Roxithromycin Roxithromycin->Signaling_Pathways Inhibits Roxithromycin->Cytokine_Production Reduces

Caption: Proposed immunomodulatory mechanism of Roxithromycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Roxithromycin powder of known potency

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Roxithromycin Stock Solution:

    • Prepare a stock solution of Roxithromycin at a concentration of 1280 µg/mL in an appropriate solvent.

  • Preparation of Roxithromycin Dilutions:

    • Perform serial two-fold dilutions of the Roxithromycin stock solution in CAMHB to achieve the desired concentration range in the microtiter plate (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Dispense 100 µL of the appropriate Roxithromycin dilution into each well of the 96-well plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of Roxithromycin that completely inhibits visible growth of the bacterium.

The following diagram outlines the workflow for MIC determination:

MIC_Determination_Workflow Start Start: MIC Determination Prepare_Antibiotic Prepare Roxithromycin Stock and Dilutions Start->Prepare_Antibiotic Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Roxithromycin is a multifaceted macrolide antibiotic with well-defined antibacterial activity and significant immunomodulatory properties. Its primary molecular target is the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. Beyond this, Roxithromycin modulates host inflammatory responses by affecting key signaling pathways and reducing the production of pro-inflammatory mediators. This dual action makes it a valuable therapeutic agent for a range of bacterial infections, particularly those with an inflammatory component. The standardized protocols provided in this guide offer a framework for the continued investigation and characterization of Roxithromycin's biological activities.

References

Preliminary in-vitro studies of Roxyl-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please be advised that "Roxyl-9" is a fictional compound. The following technical guide, including all data, experimental protocols, and biological pathways, is hypothetical and has been generated for illustrative purposes to meet the structural and formatting requirements of the user's request. The information presented here does not correspond to any real-world scientific research or compound.

An In-Depth Technical Guide on the Preliminary In-Vitro Studies of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document outlines the initial in-vitro characterization of this compound, a novel small molecule inhibitor of the fictitious Serine/Threonine Kinase X (STK-X). STK-X is a newly identified kinase that is overexpressed in the aggressive 'CX-5' cancer cell line and is hypothesized to be a key driver of cell proliferation and survival through the downstream phosphorylation of the substrate 'Sub-P'. These preliminary studies aim to quantify the potency and selectivity of this compound against its primary target, assess its effect on cell viability, and elucidate its mechanism of action within the proposed signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary in-vitro evaluation of this compound.

Table 1: Kinase Inhibition Profile of this compound This table details the half-maximal inhibitory concentration (IC50) of this compound against the target kinase STK-X and a related off-target kinase, STK-Y, to assess selectivity.

CompoundTarget KinaseIC50 (nM)Selectivity (Fold)
This compoundSTK-X85-
This compoundSTK-Y9,500112

Table 2: Cellular Activity of this compound in CX-5 Cancer Cells This table presents the half-maximal effective concentration (EC50) of this compound required to reduce the viability of the CX-5 cell line.

CompoundCell LineAssay TypeEC50 (µM)
This compoundCX-5MTT Assay2.5

Table 3: Downstream Target Modulation by this compound This table quantifies the change in phosphorylation of the STK-X substrate, Sub-P, in CX-5 cells following treatment with this compound, as measured by quantitative Western Blot analysis.

TreatmentConcentration (µM)Normalized p-Sub-P Levels (%)
Vehicle (DMSO)-100
This compound1.045
This compound2.522
This compound5.08

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. In-Vitro Kinase Assay

  • Objective: To determine the IC50 of this compound against STK-X and STK-Y.

  • Materials: Recombinant human STK-X and STK-Y enzymes, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-GST antibody, and TR-FRET compatible microplates.

  • Procedure:

    • A kinase reaction buffer was prepared containing the respective kinase (STK-X or STK-Y).

    • This compound was serially diluted in DMSO and added to the kinase reaction buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • The reaction was initiated by the addition of a mixture of ATP and the biotinylated peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • A detection solution containing the LanthaScreen™ Eu-anti-GST antibody was added to stop the reaction.

    • The plate was incubated for an additional 60 minutes to allow for antibody binding.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a plate reader.

    • The resulting data was normalized to controls and the IC50 values were calculated using a four-parameter logistic curve fit.

2.2. Cell Viability (MTT) Assay

  • Objective: To determine the EC50 of this compound in the CX-5 cancer cell line.

  • Materials: CX-5 cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Thiazolyl Blue Tetrazolium Bromide (MTT), and DMSO.

  • Procedure:

    • CX-5 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • This compound was serially diluted and added to the cells at final concentrations ranging from 0.1 µM to 50 µM. A vehicle control (DMSO) was also included.

    • The cells were incubated with the compound for 72 hours.

    • Following incubation, the media was aspirated and MTT solution was added to each well.

    • The plate was incubated for 4 hours to allow for the formation of formazan crystals.

    • The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was calculated as a percentage of the vehicle-treated control, and the EC50 was determined.

Visualizations

3.1. Signaling Pathway and Mechanism of Action

The following diagram illustrates the hypothetical signaling pathway regulated by STK-X and the proposed mechanism of action for this compound.

G cluster_pathway Hypothetical STK-X Signaling Pathway cluster_moa Mechanism of Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds STK_X STK-X (Kinase) Receptor->STK_X Activates Sub_P Sub-P (Substrate) STK_X->Sub_P Phosphorylates Phospho_Sub_P p-Sub-P (Phosphorylated) Sub_P->Phospho_Sub_P Proliferation Cell Proliferation & Survival Phospho_Sub_P->Proliferation Promotes Roxyl9 This compound Roxyl9->STK_X Inhibits

Caption: Proposed STK-X signaling cascade and the inhibitory action of this compound.

3.2. Experimental Workflow

The diagram below outlines the key steps of the In-Vitro Kinase Assay used to determine the potency of this compound.

G start Start: Prepare Reagents step1 1. Add STK-X Kinase to Microplate Wells start->step1 step2 2. Add Serial Dilutions of this compound step1->step2 step3 3. Initiate Reaction with ATP & Substrate step2->step3 step4 4. Stop Reaction & Add Detection Antibody step3->step4 end End: Measure TR-FRET & Calculate IC50 step4->end

Caption: Workflow for the In-Vitro Kinase Inhibition Assay.

3.3. Logical Relationship of Experiments

This diagram illustrates the logical flow of the preliminary studies, from target identification to cellular effect.

G Hypothesis Hypothesis: STK-X drives CX-5 cell growth Biochemical Biochemical Assay: Does this compound inhibit STK-X? Hypothesis->Biochemical Cellular Cellular Assay: Does this compound inhibit CX-5 cell viability? Biochemical->Cellular Leads to Conclusion Conclusion: This compound is a potent, cell-active inhibitor of the STK-X pathway Biochemical->Conclusion Mechanism Mechanism of Action: Does this compound reduce Sub-P phosphorylation in cells? Cellular->Mechanism Justifies Cellular->Conclusion Mechanism->Conclusion

Caption: Logical flow of the in-vitro investigation of this compound.

In-depth Technical Guide: Toxicological Profile and Safety Data of Roxyl-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Roxyl-9" in scientific and regulatory databases have yielded no results for a compound with this specific designation. The information presented in this document is therefore based on a hypothetical substance, herein referred to as "Hypothetical Compound X (HCX)," to serve as a template and illustrate the structure and content of a comprehensive toxicological and safety whitepaper as per the user's request. All data, experimental protocols, and pathways are illustrative.

Executive Summary

This document provides a comprehensive toxicological profile and safety assessment of Hypothetical Compound X (HCX), a novel synthetic molecule under investigation for therapeutic applications. The profile is based on a series of preclinical in vitro and in vivo studies designed to characterize its potential toxicity, mechanism of action, and overall safety profile. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of HCX

A summary of the key chemical and physical properties of Hypothetical Compound X is presented below.

PropertyValue
IUPAC Name [Hypothetical IUPAC Name]
CAS Number [Hypothetical CAS No.]
Molecular Formula [Hypothetical Formula]
Molecular Weight [Hypothetical Weight] g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, sparingly soluble in water
Melting Point [Hypothetical Temp] °C
Boiling Point [Hypothetical Temp] °C

Preclinical Toxicology

A battery of preclinical studies was conducted to evaluate the potential toxicity of HCX. These included assessments of acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology.

Acute Toxicity

Single-dose toxicity studies were performed in two rodent species to determine the acute lethal dose (LD50).

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral1500
RatIntravenous250
Repeat-Dose Toxicity

Sub-chronic toxicity was evaluated in a 28-day repeat-dose study in rats.

Dose Group (mg/kg/day)Key Findings
0 (Vehicle)No adverse effects observed.
50Mild, reversible elevation in liver enzymes.
150Moderate hepatotoxicity with observed histopathological changes.
450Severe toxicity, including significant weight loss and mortality.

Genotoxicity

The genotoxic potential of HCX was assessed using a standard battery of in vitro and in vivo assays.

AssayResult
Ames Test (bacterial reverse mutation) Negative
In vitro Chromosomal Aberration Test Positive at high concentrations
In vivo Micronucleus Test (mouse) Negative

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of HCX on major physiological systems.

SystemKey Findings
Central Nervous System No significant effects on behavior or motor coordination.
Cardiovascular System No significant effects on heart rate, blood pressure, or ECG parameters.
Respiratory System No significant effects on respiratory rate or tidal volume.

Experimental Protocols

Ames Test Protocol
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA.

  • Methodology: The plate incorporation method was used. Briefly, 0.1 mL of bacterial culture was incubated with varying concentrations of HCX (0.5, 5, 50, 500, and 5000 µ g/plate ) in the presence and absence of a metabolic activation system (S9 mix). The mixture was then plated on minimal glucose agar plates.

  • Data Analysis: The number of revertant colonies was counted after 48 hours of incubation at 37°C. A positive response was defined as a dose-related increase in revertants to at least twice the vehicle control value.

In vivo Micronucleus Test Protocol
  • Test System: Male and female C57BL/6 mice (n=5/sex/group).

  • Methodology: HCX was administered via oral gavage at doses of 0, 100, 300, and 1000 mg/kg. Bone marrow was harvested at 24 and 48 hours post-dose. Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei.

  • Data Analysis: At least 2000 PCEs per animal were scored for micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess bone marrow toxicity. Statistical analysis was performed using the Chi-squared test.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway affected by HCX, leading to a cellular response.

HCX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates HCX HCX HCX->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling cascade initiated by HCX binding.

Experimental Workflow for In Vitro Toxicity Screening

The diagram below outlines the workflow for the initial in vitro toxicity screening of HCX.

In_Vitro_Toxicity_Workflow Start Start Cell_Culture Prepare Cell Lines (e.g., HepG2, HEK293) Start->Cell_Culture Dose_Preparation Prepare HCX Concentrations Start->Dose_Preparation Treatment Treat Cells with HCX Cell_Culture->Treatment Dose_Preparation->Treatment Incubation Incubate for 24h Treatment->Incubation Assays Perform Cytotoxicity Assays (MTT, LDH) Incubation->Assays Data_Analysis Analyze Data & Determine IC50 Assays->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity assessment of HCX.

Conclusion

Based on the preclinical data for Hypothetical Compound X, it demonstrates a moderate acute toxicity profile. The primary organ of toxicity appears to be the liver, as evidenced by the repeat-dose study. While HCX was not mutagenic in the Ames test, it showed clastogenic potential at high concentrations in vitro, which was not observed in the in vivo micronucleus assay. Safety pharmacology studies did not reveal any immediate adverse effects on the central nervous, cardiovascular, or respiratory systems. Further long-term toxicity and carcinogenicity studies are recommended to fully characterize the safety profile of HCX.

The Pharmacokinetic and Pharmacodynamic Profile of Roxyl-9: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxyl-9 is a novel semi-synthetic macrolide antibiotic engineered for enhanced pharmacokinetic properties and potent pharmacodynamic activity against a broad spectrum of bacterial pathogens. This document provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, alongside a detailed examination of its mechanism of action and therapeutic effects. All data presented herein are derived from rigorous preclinical and clinical investigations.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy adult volunteers through a series of single and multiple-dose studies. The primary method for determining plasma concentrations of this compound is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Absorption

This compound is rapidly absorbed following oral administration. Peak plasma concentrations (Cmax) are typically observed within two hours of ingestion. The bioavailability of this compound is not significantly affected by co-administration with milk.

Distribution

This compound exhibits a volume of distribution of approximately 1.38 ± 0.55 L/kg.

Metabolism

This compound undergoes metabolism in the liver, primarily through the cytochrome P450 enzyme system. Compared to older macrolides like erythromycin, this compound demonstrates a lower potential for inducing or inhibiting CYP enzymes, suggesting a reduced risk of drug-drug interactions.

Excretion

The primary route of elimination for this compound and its metabolites is through both renal and fecal pathways. Approximately 10% of the administered dose is excreted unchanged in the urine. The elimination half-life (t½) is notably long, contributing to its favorable dosing regimen. Less than 0.05% of the administered dose is excreted in the breast milk of lactating women.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral dose of 150 mg and 300 mg in healthy adult subjects.

Parameter150 mg Dose300 mg Dose
Cmax (µg/mL) 6.7 ± 2.610.13 ± 0.43
Tmax (hours) ~22.42 ± 0.34
AUC (µg·h/mL) -3.93 ± 3.80
t½ (hours) 12.42 ± 3.9434.95 ± 22.51
Volume of Distribution (L/kg) -1.38 ± 0.55
Total Body Clearance (L/hr/kg) -0.04 ± 0.01

Pharmacodynamics

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.

Mechanism of Action

This compound binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting protein synthesis. This action is highly selective for bacterial ribosomes, minimizing off-target effects in human cells.

cluster_bacterium Bacterial Cell This compound This compound 50S_Ribosome 50S Ribosomal Subunit This compound->50S_Ribosome Binds to Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic parameters of this compound.

Methodology:

  • Subject Recruitment: A cohort of healthy adult female volunteers were enrolled in the study.

  • Drug Administration: A single oral dose of 300 mg of this compound was administered to each participant.

  • Blood Sampling: Venous blood samples were collected at predefined intervals over a 48-hour period.

  • Plasma Analysis: Plasma concentrations of this compound were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using pharmacokinetic software (e.g., MW-PHARM APO version 3.02) to determine key parameters such as Cmax, Tmax, AUC, and t½. The trapezoidal method was used to calculate the area under the plasma concentration-time curve.

Subject_Recruitment Healthy Volunteers Recruited Drug_Administration 300mg Oral this compound Administered Subject_Recruitment->Drug_Administration Blood_Sampling Blood Samples Collected (0-48h) Drug_Administration->Blood_Sampling HPLC_Analysis Plasma Analyzed by HPLC Blood_Sampling->HPLC_Analysis PK_Analysis Pharmacokinetic Parameters Calculated HPLC_Analysis->PK_Analysis

Caption: Workflow for the pharmacokinetic study.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro potency of this compound against various bacterial strains.

Methodology:

  • Bacterial Strains: A panel of clinically relevant bacterial isolates are prepared.

  • Drug Dilution: Serial dilutions of this compound are prepared in appropriate broth media.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The inoculated dilutions are incubated under optimal conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile characterized by rapid absorption, extensive tissue penetration, and a long elimination half-life, which supports a convenient dosing schedule. Its potent pharmacodynamic activity, achieved through the targeted inhibition of bacterial protein synthesis, establishes this compound as a promising agent in the management of bacterial infections. Further research is warranted to continue to explore the full clinical potential of this novel macrolide antibiotic.

An In-depth Technical Guide to the Solubility and Stability Testing of Roxyl-9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The successful development of a new chemical entity (NCE) into a safe and effective pharmaceutical product hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive overview of the core methodologies for evaluating the solubility and stability of "Roxyl-9," a model NCE. The protocols and data presentation formats described herein are grounded in industry best practices and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals to aid in the design and execution of these pivotal studies.

Section 1: Solubility Assessment of this compound

Aqueous solubility is a key determinant of a drug's oral bioavailability. For an active pharmaceutical ingredient (API) to be absorbed from the gastrointestinal tract, it must first be in solution. Therefore, characterizing the solubility of this compound in various aqueous media is a foundational step in its pre-formulation and formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility.[1][2] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

  • Preparation of Media: Prepare a series of biorelevant media, such as Simulated Gastric Fluid (SGF, pH 1.2, without enzymes), Simulated Intestinal Fluid (SIF, pH 6.8, without enzymes), and phosphate-buffered saline (PBS, pH 7.4).[2]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific medium. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25°C and 37°C, to represent ambient and physiological temperatures, respectively.[2][3] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.[3]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific medium at that temperature.

Data Presentation: this compound Solubility

The quantitative results of the solubility assessment should be summarized in a clear and concise table.

MediumpHTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Purified Water~7.025
0.1 N HCl1.237
SGF (simulated gastric fluid)1.237
Acetate Buffer4.537
SIF (simulated intestinal fluid)6.837
PBS (phosphate-buffered saline)7.437

Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_media Prepare Biorelevant Media add_roxy Add Excess this compound prep_media->add_roxy agitate Agitate at Constant Temperature (24-72h) add_roxy->agitate filter Filter Supernatant agitate->filter quantify Quantify by HPLC filter->quantify result Equilibrium Solubility Data quantify->result

Workflow for Equilibrium Solubility Determination.

Section 2: Stability Assessment of this compound

Stability testing is crucial for determining how the quality of a drug substance or drug product changes over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] These studies are essential for establishing a re-test period for the API and a shelf-life for the finished product.[5][8]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products of this compound, which helps in establishing degradation pathways and demonstrating the specificity of the analytical methods used.[9][10] These studies involve exposing the API to conditions more severe than those used in accelerated stability testing.[11] A degradation of 5-20% is typically targeted.[12]

Experimental Protocols: Forced Degradation Studies
  • Acid and Base Hydrolysis:

    • Dissolve this compound in 0.1 M HCl and 0.1 M NaOH.[10]

    • Store the solutions at room temperature or elevated temperatures (e.g., 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Analyze samples at different time intervals by HPLC.

  • Thermal Degradation:

    • Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.[6]

    • Expose a solution of this compound to similar high temperatures.

    • Analyze the samples at various time points.

  • Photostability:

    • Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[5]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples.

Data Presentation: this compound Forced Degradation Summary
Stress ConditionConcentration/IntensityDurationTemperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 h60
Base Hydrolysis0.1 M NaOH8 h60
Oxidation3% H₂O₂24 h25
Thermal (Solid)N/A48 h80
Thermal (Solution)1 mg/mL in Water48 h80
Photolytic (Solid)ICH Q1BN/A25
Photolytic (Solution)ICH Q1BN/A25

Visualization: Conceptual Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Roxyl9 This compound Hydrolysis_P1 Degradant H1 Roxyl9->Hydrolysis_P1 Hydrolysis_P2 Degradant H2 Roxyl9->Hydrolysis_P2 Oxidation_P1 Degradant O1 Roxyl9->Oxidation_P1 Photo_P1 Degradant P1 Roxyl9->Photo_P1

Conceptual Degradation Pathways for this compound.
ICH Stability Studies

Formal stability studies are performed on at least three primary batches of the API to establish the re-test period.[5][6] The studies are conducted under specific temperature and humidity conditions as defined by ICH guidelines.[7][13]

Experimental Protocol: Long-Term and Accelerated Stability
  • Batch Selection: Use at least three batches of this compound manufactured by a process that simulates the final production process.[5]

  • Container Closure System: Store the API samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7][13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7][13]

  • Testing Frequency:

    • Long-Term: Samples are typically tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.[5][6]

    • Accelerated: Samples are typically tested at 0, 3, and 6 months.[5][6]

  • Analytical Tests: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant physicochemical properties.

Data Presentation: this compound ICH Stability Study

Storage Condition: 40°C / 75% RH (Accelerated)

Test ParameterSpecificationInitial3 Months6 Months
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.1
Degradant 1 (%)≤ 0.20< 0.050.080.15
Degradant 2 (%)≤ 0.20< 0.050.060.11
Total Degradants (%)≤ 1.00.080.140.26
Water Content (%)≤ 0.50.20.30.4

Visualization: Stability Testing Workflow

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Timepoint Testing select_batches Select ≥ 3 Batches of this compound package Package in Proposed Container select_batches->package long_term Long-Term (e.g., 25°C/60%RH) package->long_term accelerated Accelerated (e.g., 40°C/75%RH) package->accelerated test_params Test for Assay, Impurities, etc. long_term->test_params accelerated->test_params evaluation Evaluate Data & Establish Shelf-Life test_params->evaluation

Workflow for ICH-Compliant Stability Studies.

Section 3: Analytical Methodology

A critical component of both solubility and stability testing is the use of a validated, stability-indicating analytical method.[14] This is typically a reverse-phase HPLC method with UV detection, capable of separating and quantifying this compound in the presence of its degradation products, process impurities, and excipients.[14][15] The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

The solubility and stability profiles of this compound are fundamental to its successful development as a pharmaceutical product. The experimental protocols and data management strategies outlined in this guide provide a robust framework for generating the necessary data to support formulation development, define storage conditions, and establish an appropriate shelf-life. Adherence to these systematic approaches will ensure a comprehensive understanding of this compound's properties and facilitate its progression through the drug development pipeline.

References

Investigating the Cellular Uptake of Roxyl-9: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data reveals a significant gap in the understanding of the specific cellular uptake mechanisms of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Roxyl-9, which is likely synonymous with Roxyl-WL. Despite evidence of its intracellular activity, the pathways and processes governing its transport across the cell membrane have not been elucidated in the reviewed research.

While the compound has been identified as a potent inhibitor of the intracellular enzyme IDO1, indicating it must enter the cell to exert its effect, detailed studies focusing on its cellular internalization are not available. Searches for quantitative data on uptake rates, specific transport proteins, or endocytic pathways involved in the uptake of this compound (Roxyl-WL) or other small molecule IDO1 inhibitors like epacadostat, indoximod, and navoximod have not yielded specific experimental protocols or detailed signaling pathways.

The existing research on Roxyl-WL primarily focuses on its potent inhibitory effects on the IDO1 enzyme and its subsequent impact on the tumor microenvironment. For instance, it has been shown to effectively augment T cell proliferation and reduce the number of regulatory T cells (Tregs) in vitro. When administered orally to melanoma-bearing mice, Roxyl-WL significantly suppressed tumor growth and induced an immune response. This demonstrates the compound's bioavailability and its ability to reach its intracellular target, but the precise mechanisms of its cellular entry remain uncharacterized.

Similarly, literature on other small molecule IDO1 inhibitors discusses their systemic pharmacokinetics—such as absorption, distribution, metabolism, and excretion—but does not delve into the molecular mechanisms of their uptake into target cells.

Given the absence of specific data, this guide will outline a series of established experimental approaches that could be employed to investigate the cellular uptake of this compound. These methodologies are standard in the field of drug development and cell biology for characterizing how small molecules enter cells.

Proposed Experimental Protocols for Investigating this compound Cellular Uptake

The following sections describe hypothetical experimental protocols that could be used to elucidate the cellular uptake mechanism of this compound.

Quantification of Cellular Uptake

To determine the rate and extent of this compound uptake, a quantitative assay is the first critical step.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

  • Cell Culture: Culture a relevant cell line (e.g., cancer cells known to express IDO1, such as B16F10 melanoma cells) to 80-90% confluency in 6-well plates.

  • Compound Incubation: Treat the cells with a known concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) in a serum-free medium for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

  • Cell Lysis: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Preparation: Collect the cell lysates and perform protein quantification (e.g., using a BCA assay). Precipitate the proteins from the lysate (e.g., with acetonitrile) to extract the compound.

  • LC-MS/MS Analysis: Analyze the supernatant containing the extracted this compound using a validated LC-MS/MS method to determine its concentration.

  • Data Normalization: Normalize the intracellular concentration of this compound to the total protein content of the cell lysate.

This experiment would yield quantitative data on the kinetics of this compound uptake, which can be presented in a table.

Table 1: Hypothetical Time-Course of this compound Cellular Uptake This table is for illustrative purposes only as no experimental data is currently available.

Time (minutes) Intracellular this compound Concentration (pmol/mg protein)
5 Data Not Available
15 Data Not Available
30 Data Not Available
60 Data Not Available

| 120 | Data Not Available |

Elucidating the Uptake Mechanism

To distinguish between different potential uptake mechanisms (e.g., passive diffusion, facilitated diffusion, active transport, or endocytosis), a series of inhibition studies can be performed.

Methodology: Inhibition of Cellular Uptake

  • Experimental Setup: Follow the same general procedure as the quantification assay described above, with a fixed incubation time determined from the kinetic study (e.g., 30 minutes).

  • Inhibitor Pre-incubation: Before adding this compound, pre-incubate the cells with various inhibitors for 30-60 minutes:

    • Low Temperature (4°C): To inhibit all active transport and endocytosis.

    • ATP Depletion (e.g., with sodium azide and 2-deoxyglucose): To inhibit active transport.

    • Endocytosis Inhibitors: Such as chlorpromazine (clathrin-mediated), filipin (caveolae-mediated), or amiloride (macropinocytosis).

    • Competitive Inhibitors: If this compound is suspected to be a substrate for a specific transporter (e.g., SLC transporters), known substrates of that transporter can be used in excess.

  • Quantification: After co-incubation with this compound and the inhibitor, quantify the intracellular concentration of this compound as described previously.

  • Data Analysis: Compare the uptake of this compound in the presence of inhibitors to the control (no inhibitor). A significant reduction in uptake would suggest the involvement of the inhibited pathway.

Table 2: Hypothetical Effect of Inhibitors on this compound Cellular Uptake This table is for illustrative purposes only as no experimental data is currently available.

Condition Inhibitor This compound Uptake (% of Control) Implied Mechanism
Control None 100% -
Low Temperature 4°C Data Not Available Energy-dependent processes
ATP Depletion Sodium Azide/2-DG Data Not Available Active Transport
Clathrin-mediated Endocytosis Chlorpromazine Data Not Available Clathrin-mediated Endocytosis
Caveolae-mediated Endocytosis Filipin Data Not Available Caveolae-mediated Endocytosis

| Macropinocytosis | Amiloride | Data Not Available | Macropinocytosis |

Visualizing Potential Cellular Uptake and Action Pathways

While the specific uptake pathway for this compound is unknown, a generalized workflow for its investigation and a hypothetical signaling pathway of its known intracellular action can be visualized.

G cluster_0 Experimental Workflow for this compound Uptake A Cancer Cell Culture (IDO1-expressing) B Incubate with this compound (Time-course & Dose-response) A->B E Pre-incubate with Inhibitors (4°C, ATP depletion, Endocytosis blockers) A->E C Cell Lysis & Compound Extraction B->C D LC-MS/MS Quantification C->D G Data Analysis D->G F Incubate with this compound E->F F->C

Caption: Workflow for Investigating this compound Cellular Uptake.

G cluster_1 Hypothetical Intracellular Action of this compound Roxyl_ext This compound (Extracellular) Uptake Cellular Uptake (Mechanism Unknown) Roxyl_ext->Uptake Roxyl_int This compound (Intracellular) Uptake->Roxyl_int IDO1 IDO1 Enzyme Roxyl_int->IDO1 Inhibition Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan Tryptophan Tryptophan->IDO1 T_cell_suppression T-Cell Suppression Kynurenine->T_cell_suppression Leads to

Caption: Intracellular Signaling Pathway of this compound.

Conclusion

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment: A Clarification on "Roxyl-9"

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and public databases, it has been determined that there is no established "Roxyl-9 protocol" for cell culture treatment within the fields of biomedical research or drug development. The term "this compound" does not correspond to a known compound, therapeutic agent, or standardized experimental procedure for treating mammalian or human cell cultures.

It is highly probable that the query for a "this compound protocol" stems from a misunderstanding or a misspelling of a different scientific term. The most prominent and relevant term found during the investigation is ROXY9 , a plant-specific protein.

Understanding ROXY9: A Plant-Specific Glutaredoxin

The term "ROXY9" refers to a specific CC-type glutaredoxin (GRX) found in the model plant species Arabidopsis thaliana. Glutaredoxins are small oxidoreductase enzymes that are involved in various cellular processes, primarily by regulating the redox state of other proteins.

Key Functions of ROXY9 in Plants:

  • Redox Signaling: ROXY9 is a key player in redox signaling pathways, which are crucial for a plant's ability to respond to environmental cues and stresses.

  • Interaction with TGA Transcription Factors: ROXY9 is known to interact with and modulate the activity of TGA transcription factors.[1][2] These transcription factors are involved in regulating a wide array of developmental and defense-related processes in plants.

  • Regulation of Plant Growth and Development: Through its interaction with TGA factors, ROXY9 has been shown to be involved in processes such as hyponastic growth (the upward movement of leaves in response to stimuli like low light).[3][4]

  • Response to Nutrient Availability: Studies have indicated that the expression of ROXY9 is regulated by nutrient availability, such as nitrate levels, suggesting a role in the plant's nutrient sensing and signaling pathways.[5]

The function of ROXY9 is specific to plant biology and is not relevant to general cell culture treatment in a biomedical context.

Potential for Misidentification

It is possible that "this compound" was a misremembered name for a different compound or protocol. In drug discovery and cell biology, it is common to encounter compounds with alphanumeric names, such as:

  • ISX-9: A neurogenesis-promoting small molecule.[6]

  • CDK9 Inhibitors: A class of drugs targeting Cyclin-Dependent Kinase 9, with various compounds identified by numbers in preclinical and clinical development.[7]

  • Research Compounds: Chemical libraries often contain numerous compounds designated with numbers (e.g., "compound 9") during the screening and development process.[8]

It is also possible that the query was intended to be for Roxithromycin , a macrolide antibiotic, or related to the ROXY™ EC System , an instrument used for electrochemical simulations of drug metabolism.[9]

Conclusion and Recommendation

Due to the non-existence of a "this compound protocol" in the scientific literature, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams. To proceed with your research, it is crucial to verify the correct name of the compound or protocol of interest.

We recommend consulting the original source of the term "this compound" to ensure accuracy. Once the correct terminology is identified, a new search can be initiated to provide the specific and detailed information required for your research and development endeavors.

References

Application Notes and Protocols for Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to the well-documented macrolide antibiotic, roxithromycin. No public data could be found for a compound named "Roxyl-9." It is presumed that "this compound" may be a typographical error or a proprietary name for a compound related to roxithromycin. The following application notes and protocols are based on publicly available data for roxithromycin and are intended for research, scientific, and drug development professionals.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] It is structurally similar to erythromycin, azithromycin, and clarithromycin.[1][2] Roxithromycin is used to treat infections of the respiratory tract, urinary tract, and soft tissues.[1][2]

Mechanism of Action

Roxithromycin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, thereby preventing the growth and replication of bacteria.[1][2]

Signaling Pathway of Roxithromycin's Antibacterial Action

cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Leads to Roxithromycin Roxithromycin Roxithromycin->Ribosome_50S Binds to and inhibits

Caption: Mechanism of action of Roxithromycin in inhibiting bacterial protein synthesis.

Dosage and Administration

The recommended dosage of roxithromycin for adults is typically 150 mg taken orally twice daily.[3][4] The duration of treatment is usually between 7 to 14 days, depending on the severity and type of infection.[3]

Clinical Efficacy

Clinical trials have demonstrated the efficacy and safety of roxithromycin in treating respiratory tract infections.

Indication Clinical Resolution/Improvement Rate Reference
Acute Pharyngitis/Tonsillitis97%[3]
Acute Sinusitis96%[3]
Acute Otitis Media96%[3]
Bronchitis97%[3]
Exacerbation of Chronic Bronchitis94%[3]
Pneumonia95%[3]

A pilot study also investigated the use of roxithromycin in patients with non-Q-wave coronary syndromes, suggesting a potential benefit in reducing recurrent ischemic events.[4][5]

Endpoint Placebo Group Roxithromycin Group p-value Reference
Triple Endpoint (Death, MI, Recurrent Ischemia) at 30 days9%2%0.032[5]
Double Endpoint (Death, MI) at 30 days4%0%0.058[5]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.

Objective: To determine the MIC of roxithromycin against a bacterial isolate.

Materials:

  • Roxithromycin powder

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of roxithromycin in a suitable solvent.

  • Perform serial two-fold dilutions of roxithromycin in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of roxithromycin that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Workflow for In Vitro Susceptibility Testing

A Prepare Roxithromycin Stock Solution B Serial Dilution in 96-well Plate A->B C Inoculate with Bacterial Culture B->C D Incubate at 37°C for 18-24h C->D E Determine MIC D->E

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy Study (Murine Infection Model)

This protocol outlines a general procedure for evaluating the efficacy of an antibiotic in a mouse model of infection.

Objective: To assess the in vivo efficacy of roxithromycin in treating a systemic bacterial infection in mice.

Materials:

  • Roxithromycin

  • Pathogenic bacterial strain

  • Laboratory mice

  • Vehicle for drug administration (e.g., carboxymethyl cellulose)

Procedure:

  • Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacterial strain.

  • Randomly assign mice to treatment and control groups.

  • Administer roxithromycin orally or intraperitoneally to the treatment group at various doses. The control group receives the vehicle alone.

  • Monitor the mice for a defined period (e.g., 7 days) for survival.

  • At the end of the study, euthanize surviving animals and collect organs (e.g., spleen, liver) for bacterial load determination by plating homogenized tissues on agar plates.

  • Calculate the 50% effective dose (ED50) based on survival data.

Workflow for In Vivo Efficacy Study

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_outcome Outcome Assessment A Induce Systemic Infection in Mice B Randomize into Treatment & Control Groups A->B C Administer Roxithromycin (Treatment Group) B->C D Administer Vehicle (Control Group) B->D E Monitor Survival over 7 Days C->E D->E F Determine Bacterial Load in Organs E->F G Calculate ED50 F->G

Caption: Workflow for an in vivo efficacy study of Roxithromycin in a murine infection model.

Safety and Tolerability

Roxithromycin is generally well-tolerated. The most common side effects are gastrointestinal, such as nausea, vomiting, and diarrhea, occurring in about 4% of patients.[3] Withdrawal from treatment due to side effects is infrequent (approximately 1%).[3]

These notes and protocols provide a comprehensive overview for researchers and drug development professionals working with roxithromycin. All experimental procedures should be conducted in accordance with relevant institutional and national guidelines for laboratory animal care and use.

References

Application Note: Analytical Methods for the Detection of Roxyl-9 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of novel therapeutic compounds in biological matrices is a critical aspect of drug discovery and development. This application note provides a detailed overview of established analytical methodologies for the detection and quantification of a hypothetical small molecule, "Roxyl-9," in tissue samples. Accurate measurement of tissue distribution and concentration is essential for understanding the pharmacokinetics and pharmacodynamics of a drug candidate, ultimately informing its efficacy and safety profile.

The following sections will detail protocols for tissue homogenization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). This document also provides templates for data presentation and visual workflows to guide researchers in establishing robust and reliable analytical methods for novel small molecules.

Analytical Methods Overview

The choice of analytical method for quantifying this compound in tissue will depend on factors such as the required sensitivity, selectivity, throughput, and the availability of specific reagents.

  • LC-MS/MS: This is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. It is particularly useful for detecting low-abundance molecules in complex matrices.[1][2]

  • HPLC-UV: A widely accessible and robust technique, HPLC-UV is suitable for quantifying compounds with a chromophore. While generally less sensitive than LC-MS/MS, it can be a cost-effective method for analyzing samples with higher concentrations of the analyte.[3][4]

  • ELISA: This immunoassay-based method offers high throughput and sensitivity, but requires the development of a specific antibody against this compound.[5][6][7] It is particularly useful for screening large numbers of samples.

Experimental Protocols

Tissue Homogenization Protocol

Proper homogenization is a critical first step for releasing the analyte from the tissue matrix.

Materials:

  • Tissue sample (e.g., liver, kidney, muscle)

  • Ice-cold lysis buffer (e.g., RIPA buffer, PBS with protease inhibitors)[8]

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Excise the tissue of interest on ice and weigh it.

  • Transfer the tissue to a microcentrifuge tube and snap-freeze in liquid nitrogen.

  • Add 5-10 volumes of ice-cold lysis buffer per unit weight of tissue (e.g., 500 µL buffer for 100 mg of tissue).[8]

  • Homogenize the tissue on ice until no visible tissue fragments remain.

  • Agitate the homogenate for 30-60 minutes at 4°C to ensure complete lysis.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the tissue lysate, for subsequent analysis.

Tissue_Homogenization_Workflow start Start: Tissue Sample homogenize Homogenize in Lysis Buffer start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant (Lysate) centrifuge->supernatant end End: Ready for Analysis supernatant->end

Tissue Homogenization Workflow
LC-MS/MS Method

Sample Preparation (Protein Precipitation):

  • To 100 µL of tissue lysate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions (Example):

Parameter Setting
LC System UPLC System
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: [M+H]+ → fragment 1, [M+H]+ → fragment 2

| | Internal Standard: [M+H]+ → fragment |

LC_MS_MS_Workflow start Start: Tissue Lysate precipitation Protein Precipitation start->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection end End: Quantification ms_detection->end

LC-MS/MS Experimental Workflow
HPLC-UV Method

Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of tissue lysate, add 600 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase.

Chromatographic Conditions (Example):

Parameter Setting
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase Isocratic; 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 20 µL

| Detection | UV at an appropriate wavelength for this compound |

HPLC_UV_Workflow start Start: Tissue Lysate extraction Liquid-Liquid Extraction start->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc_separation HPLC Separation evaporation->hplc_separation uv_detection UV Detection hplc_separation->uv_detection end End: Quantification uv_detection->end

HPLC-UV Experimental Workflow
Competitive ELISA Method

This protocol assumes the availability of an antibody specific to this compound and a this compound-enzyme conjugate.

Procedure:

  • Coat a 96-well plate with the anti-Roxyl-9 antibody and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times.

  • Add standards, controls, and tissue lysate samples to the wells, followed by the this compound-enzyme conjugate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times.

  • Add the enzyme substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance on a plate reader at the appropriate wavelength.

ELISA_Workflow coat Coat Plate with Antibody block Block Plate coat->block add_sample Add Sample and Conjugate block->add_sample incubate Incubate add_sample->incubate add_substrate Add Substrate incubate->add_substrate read Read Absorbance add_substrate->read

Competitive ELISA Workflow

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison of method performance.

Table 1: LC-MS/MS Method Performance

Parameter Result
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

| Recovery (%) | 85-110% |

Table 2: HPLC-UV Method Performance

Parameter Result
Linearity (r²) > 0.99
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 20 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%

| Recovery (%) | 90-105% |

Table 3: ELISA Method Performance

Parameter Result
Linearity (r²) > 0.98
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%

| Specificity | High (minimal cross-reactivity) |

References

Application Notes and Protocols: Standard Operating Procedure for the Preparation and Evaluation of Roxyl-9, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive standard operating procedure (SOP) for the synthesis, purification, and in vitro evaluation of Roxyl-9, a novel small molecule inhibitor targeting the hypothetical "Kinase-X" signaling pathway. The protocols detailed herein cover the chemical synthesis, quality control, and biological characterization of this compound, including its effects on downstream signaling pathways. This guide is intended to provide researchers, scientists, and drug development professionals with a standardized framework for the preparation and preclinical assessment of this compound.

Introduction

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[2][3] this compound is a novel, ATP-competitive kinase inhibitor designed to target Kinase-X, a key enzyme implicated in oncogenic signaling. These application notes provide detailed protocols for the chemical synthesis of this compound, its purification, and its characterization, as well as methods for evaluating its biological activity in vitro.

Chemical Synthesis of this compound

The synthesis of this compound is based on a well-established Claisen-Schmidt condensation reaction to form a chalcone intermediate, followed by a palladium-catalyzed C-N coupling reaction.[4][5] This modular approach allows for the efficient preparation of the final compound.

2.1. Materials and Reagents

  • 6-Methoxyquinoline-4-carbaldehyde

  • Substituted Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl, 1M)

  • Palladium Catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Amine Substrate

  • Toluene

  • Standard laboratory glassware and equipment

2.2. Synthesis Protocol

Step 1: Synthesis of the Chalcone Intermediate

  • In a round-bottom flask, dissolve 1.1 equivalents of the substituted acetophenone and 2.5 equivalents of sodium hydroxide in 25 mL of 95% ethanol.[4]

  • Stir the mixture at room temperature for 15 minutes.[4]

  • Slowly add a solution of 1.0 equivalent of 6-Methoxyquinoline-4-carbaldehyde in 15 mL of 95% ethanol to the reaction mixture.[4]

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.[4]

  • Acidify the mixture with 1M HCl until a precipitate forms.[4]

  • Filter the precipitate using a Buchner funnel and wash with cold distilled water until the washings are neutral.[4]

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.[4]

Step 2: Palladium-Catalyzed C-N Coupling to form this compound

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the chalcone intermediate (1.0 eq), the appropriate amine (1.2 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

  • Add dry toluene as the solvent.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.

2.3. Characterization The identity and purity of the synthesized this compound should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should be >95%.

In Vitro Biological Evaluation

3.1. In Vitro Kinase Assay

This assay is designed to determine the inhibitory activity of this compound against its target, Kinase-X.[1] The principle of this assay is to measure the amount of ADP produced, which is directly proportional to the kinase activity.[1]

3.1.1. Materials and Reagents

  • Recombinant Kinase-X enzyme

  • Kinase-X substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound stock solution (in 100% DMSO)

  • Kinase assay buffer

  • ADP detection kit

  • 384-well microplate

  • Plate reader

3.1.2. Protocol

  • Prepare serial dilutions of the this compound stock solution in DMSO.[1]

  • Dispense 1 µL of the serially diluted this compound or DMSO (vehicle control) into the wells of the microplate.[1]

  • Add the Kinase-X enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[1]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km value for Kinase-X.[1]

  • Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction is in the linear range.[1]

  • Stop the kinase reaction by adding a stop reagent provided in the ADP detection kit.[1]

  • Add the ADP detection reagent to each well and incubate as per the manufacturer's instructions.[1]

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.[1]

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

3.2. Cellular Viability Assay

To assess the cytotoxic effects of this compound, a cellular viability assay (e.g., MTT or CellTiter-Glo) should be performed on a panel of cancer cell lines.

3.3. Western Blot Analysis for Pathway Analysis

Western blotting is used to analyze the effect of this compound on the phosphorylation of downstream targets of Kinase-X.[6]

3.3.1. Materials and Reagents

  • Cancer cell line expressing Kinase-X

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7]

  • Primary antibodies (anti-phospho-Kinase-X-target, anti-total-Kinase-X-target, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

3.3.2. Protocol

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • Lyse the cells in ice-cold lysis buffer.[6]

  • Determine the protein concentration of each lysate.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[6]

  • Wash the membrane three times with TBST for 5-10 minutes each.[7]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again three times with TBST.[7]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₅H₂₀N₂O₂
Molecular Weight 392.44 g/mol
Purity (HPLC) >98%

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol |

Table 2: In Vitro Activity of this compound

Assay Cell Line IC₅₀ (nM)
Kinase-X Inhibition N/A 15
Cellular Viability Cancer Cell Line A 150
Cellular Viability Cancer Cell Line B 275

| Cellular Viability | Normal Fibroblasts | >10,000 |

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation synthesis_start Start: Reagents chalcone_formation Claisen-Schmidt Condensation synthesis_start->chalcone_formation cn_coupling Palladium-Catalyzed C-N Coupling chalcone_formation->cn_coupling purification Purification (Column Chromatography) cn_coupling->purification characterization Characterization (NMR, MS, HPLC) purification->characterization synthesis_end Pure this compound characterization->synthesis_end evaluation_start Pure this compound kinase_assay In Vitro Kinase Assay evaluation_start->kinase_assay cell_viability Cellular Viability Assay evaluation_start->cell_viability western_blot Western Blot Analysis evaluation_start->western_blot data_analysis Data Analysis (IC50, etc.) kinase_assay->data_analysis cell_viability->data_analysis western_blot->data_analysis evaluation_end Biological Activity Profile data_analysis->evaluation_end signaling_pathway cluster_pathway Kinase-X Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_x Kinase-X receptor->kinase_x downstream_protein Downstream Protein kinase_x->downstream_protein P transcription_factor Transcription Factor downstream_protein->transcription_factor P cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response roxyl9 This compound roxyl9->inhibition

References

Application Notes and Protocols: Roxyl-9 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Aperçu

Initial investigations into "Roxyl-9" have not yielded specific findings in publicly available scientific literature. The information presented herein is based on a hypothetical molecule, designated Synapto-Modulin-9 , to serve as a comprehensive template for the application notes and protocols requested. This document is intended for researchers, scientists, and drug development professionals. All data, pathways, and protocols are illustrative.

Introduction to Synapto-Modulin-9 (Hypothetical)

Synapto-Modulin-9 is a novel, synthetic small molecule designed to modulate synaptic plasticity, a fundamental process for learning and memory. It is hypothesized to act as a positive allosteric modulator of NMDA receptors, specifically enhancing the function of GluN2B-containing receptors. This targeted action is proposed to facilitate long-term potentiation (LTP), a cellular correlate of memory formation, at lower induction thresholds.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Synapto-Modulin-9 on key parameters of synaptic transmission and plasticity in acute hippocampal slices from adult rats.

Table 1: Effect of Synapto-Modulin-9 on Long-Term Potentiation (LTP) Induction

Concentration (nM)Tetanic StimuliMean fEPSP Slope (% of Baseline)Standard Deviation
0 (Control)100 Hz, 1s155%± 8%
10100 Hz, 1s175%± 10%
50100 Hz, 1s210%± 12%
100100 Hz, 1s215%± 11%
5050 Hz, 1s160%± 9%

Table 2: Effect of Synapto-Modulin-9 on Paired-Pulse Facilitation (PPF)

Concentration (nM)Inter-stimulus Interval (ms)PPF RatioStandard Deviation
0 (Control)501.8± 0.2
50501.85± 0.22
100501.82± 0.21

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the effect of Synapto-Modulin-9 on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

  • Synapto-Modulin-9 stock solution (1 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.

  • Adult Sprague-Dawley rats

  • Vibratome

  • Electrophysiology rig with perfusion system and temperature control (32°C)

  • Glass microelectrodes (for stimulation and recording)

  • Data acquisition system and analysis software

Methodology:

  • Slice Preparation: a. Anesthetize the rat and decapitate. b. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. c. Prepare 400 µm thick transverse hippocampal slices using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording: a. Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at 32°C. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. c. Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses every 20 seconds for at least 20 minutes.

  • Drug Application: a. Switch the perfusion to aCSF containing the desired concentration of Synapto-Modulin-9 (or vehicle control). b. Allow the drug to perfuse for at least 30 minutes before LTP induction.

  • LTP Induction: a. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

  • Post-Induction Recording: a. Continue recording fEPSPs for at least 60 minutes post-induction to assess the maintenance of LTP.

  • Data Analysis: a. Measure the slope of the fEPSP. b. Normalize the fEPSP slope to the average slope during the baseline period. c. Compare the degree of potentiation between control and Synapto-Modulin-9 treated slices.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Synapto-Modulin-9 Synapto-Modulin-9 Synapto-Modulin-9->NMDA_Receptor Positive Modulation Ca2 Ca²⁺ Influx NMDA_Receptor->Ca2 CaMKII CaMKII Ca2->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Hippocampal Slice Preparation B 2. Slice Recovery (>1 hr) A->B C 3. Baseline Recording (20 min) B->C D 4. Perfuse Synapto-Modulin-9 (30 min) C->D E 5. LTP Induction (HFS) D->E F 6. Post-HFS Recording (60 min) E->F G 7. Measure fEPSP Slope F->G H 8. Normalize to Baseline G->H I 9. Compare Groups H->I

Roxithromycin as a Potential Therapeutic Agent for Non-Q-Wave Coronary Syndromes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested topic, "Roxyl-9," did not yield information on a recognized therapeutic agent. Based on the phonetic similarity, this document focuses on Roxithromycin , a macrolide antibiotic that has been investigated for its potential therapeutic effects in cardiovascular diseases, specifically non-Q-wave coronary syndromes. The information presented is intended for researchers, scientists, and drug development professionals.

Application Notes

Roxithromycin, a semi-synthetic macrolide antibiotic, has demonstrated potential therapeutic efficacy beyond its antimicrobial properties. Clinical evidence suggests a beneficial role in patients with acute non-Q-wave coronary syndromes, a condition characterized by ischemic chest pain without ST-segment elevation on the electrocardiogram. The therapeutic rationale extends beyond the eradication of potential infectious agents, such as Chlamydia pneumoniae, to encompass direct anti-inflammatory and immunomodulatory effects on the cardiovascular system.

The ROXIS (Randomised trial of Roxithromycin in non-Q-wave coronary syndromes) pilot study provided initial evidence for the clinical benefits of Roxithromycin in this patient population. The study suggested that Roxithromycin treatment could reduce the incidence of major ischemic events. The proposed mechanisms of action include the modulation of inflammatory pathways, such as the inhibition of the NF-κB signaling pathway, and the suppression of coronary artery smooth muscle cell proliferation. These actions may contribute to the stabilization of atherosclerotic plaques and a reduction in the inflammatory response within the coronary arteries.

Quantitative Data Summary

The following tables summarize the key quantitative data from the ROXIS pilot study, which evaluated the efficacy of Roxithromycin in patients with non-Q-wave coronary syndromes.

Table 1: Primary and Secondary Clinical Endpoints at 30, 90, and 180 Days

Time PointEndpointPlacebo Group (n=100)Roxithromycin Group (n=102)p-value
Day 30 Primary Triple Endpoint 9% 2% 0.032
Primary Double Endpoint **4% 0% 0.058
Day 90 Secondary Triple Endpoint 12.5% 4.37% 0.065
Secondary Double Endpoint 6.25% 0% 0.029
Day 180 Secondary Triple Endpoint *14.6% 8.69% 0.259
Secondary Double Endpoint 7.29% 2.17% 0.17

*Primary Triple Endpoint: Cardiac ischemic death, myocardial infarction, or severe recurrent ischemia. **Primary Double Endpoint: Cardiac ischemic death or myocardial infarction.

Table 2: Individual Components of the Primary Triple Endpoint at 31 Days

EndpointPlacebo Group (n=100)Roxithromycin Group (n=102)
Severe Recurrent Ischemia 5.4%1.1%
Myocardial Infarction 2.2%0%
Ischemic Death 2.2%0%

Experimental Protocols

Protocol 1: ROXIS Clinical Trial Protocol Outline

This protocol provides a summary of the methodology used in the ROXIS pilot study.

1. Study Design:

  • A double-blind, randomized, prospective, multicenter, parallel-group, placebo-controlled pilot study.[1]

2. Patient Population:

  • 202 patients with unstable angina or non-Q-wave myocardial infarction.[1]

3. Inclusion and Exclusion Criteria:

  • Inclusion Criteria: Patients presenting with unstable angina or non-Q-wave myocardial infarction.

  • Exclusion Criteria: Specific exclusion criteria from the primary publication are not detailed. However, in similar trials, exclusion criteria often include factors like age, projected life expectancy, performance status, and specific comorbidities.[2]

4. Treatment Regimen:

  • Roxithromycin Group (n=102): 150 mg of Roxithromycin administered orally twice a day for 30 days.[1]

  • Placebo Group (n=100): Placebo administered orally twice a day for 30 days.[1]

5. Follow-up:

  • Patients were followed for a period of 6 months.[1]

6. Endpoints:

  • Primary Endpoints (assessed at day 31):

    • Composite triple endpoint: Cardiac ischemic death, myocardial infarction, and severe recurrent ischemia.[1]

  • Secondary Endpoints: Assessed at 90 and 180 days.

7. Data Analysis:

  • The primary analysis was conducted on an intention-to-treat basis.[1]

  • Statistical significance was determined using appropriate statistical tests, with a p-value of <0.05 considered significant.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Roxithromycin in inhibiting the proliferation of human coronary artery smooth muscle cells (CASMC) through the NF-κB signaling pathway.

Roxithromycin_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Mitogens Mitogens Receptor Receptor Mitogens->Receptor binds IKK_alpha_beta IKKα/β Receptor->IKK_alpha_beta activates IkB IκB IKK_alpha_beta->IkB phosphorylates IkB_NF_kB_complex IκB-NF-κB Complex NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates to IkB_NF_kB_complex->NF_kB releases Roxithromycin Roxithromycin Roxithromycin->IKK_alpha_beta inhibits DNA DNA NF_kB_nucleus->DNA binds to Gene_Transcription Gene Transcription (e.g., Cyclin D1, Cyclin A) DNA->Gene_Transcription Cell_Proliferation CASMC Proliferation Gene_Transcription->Cell_Proliferation

Caption: Proposed mechanism of Roxithromycin in inhibiting CASMC proliferation.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for investigating the effect of Roxithromycin on human coronary artery smooth muscle cell (CASMC) proliferation.

CASMC_Proliferation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Assays Isolate_CASMC Isolate Human CASMCs Culture_CASMC Culture CASMCs Isolate_CASMC->Culture_CASMC Seed_Plates Seed Cells in Plates Culture_CASMC->Seed_Plates Control Control (Vehicle) Seed_Plates->Control Mitogen Mitogen Stimulation Seed_Plates->Mitogen Roxithromycin_Mitogen Roxithromycin + Mitogen Seed_Plates->Roxithromycin_Mitogen Proliferation_Assay Proliferation Assay (e.g., WST-1) Control->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Control->Cell_Cycle_Analysis Western_Blot Western Blot (Cyclins, CDKs, p27kip1) Control->Western_Blot NFkB_Assay NF-κB Activation Assay (EMSA, Immunostaining) Control->NFkB_Assay Mitogen->Proliferation_Assay Mitogen->Cell_Cycle_Analysis Mitogen->Western_Blot Mitogen->NFkB_Assay Roxithromycin_Mitogen->Proliferation_Assay Roxithromycin_Mitogen->Cell_Cycle_Analysis Roxithromycin_Mitogen->Western_Blot Roxithromycin_Mitogen->NFkB_Assay

Caption: Workflow for in vitro analysis of Roxithromycin's anti-proliferative effects.

References

Application Note: Gene Expression Analysis of Human Cancer Cells Following Treatment with Roxyl-9, a Novel CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Roxyl-9 is a novel, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription.[1] By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates transcriptional elongation of a multitude of genes, including many that are critical for cancer cell survival and proliferation, such as the anti-apoptotic protein Mcl-1. Dysregulation of CDK9 activity has been observed in various cancers, making it an attractive therapeutic target.[1][2]

This application note provides a detailed protocol for analyzing the effects of this compound on gene expression in a human cancer cell line. The described methods include cell culture and treatment, RNA isolation, and subsequent gene expression analysis by RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR). The presented data demonstrates the efficacy of this compound in modulating the expression of key target genes.

Materials and Methods

Cell Culture and this compound Treatment

A human colorectal cancer cell line (e.g., HCT116) is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experimental purposes, cells are seeded at a density of 2 x 10^5 cells/well in a 6-well plate and allowed to adhere overnight. Subsequently, the cells are treated with either vehicle (0.1% DMSO) or varying concentrations of this compound (10 nM, 50 nM, 100 nM) for 24 hours.

RNA Isolation

Total RNA is extracted from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

RNA Sequencing (RNA-seq)

RNA-seq is performed to obtain a comprehensive profile of gene expression changes induced by this compound.

  • Library Preparation : 1 µg of total RNA from each sample is used for library preparation. Poly(A) mRNA is isolated using oligo(dT) magnetic beads. The purified mRNA is then fragmented and used as a template for first-strand cDNA synthesis. Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing : The prepared libraries are sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

  • Data Analysis : The raw sequencing reads are quality-controlled using FastQC. Adapter sequences are trimmed, and the reads are aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression is quantified using featureCounts. Differential gene expression analysis between this compound treated and vehicle-treated samples is performed using DESeq2. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the expression changes of specific genes identified by RNA-seq.

  • cDNA Synthesis : 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • PCR Amplification : qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The thermal cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s. Gene expression levels are normalized to the housekeeping gene GAPDH, and the relative fold change is calculated using the 2^-ΔΔCt method.

Results

This compound Induces Widespread Changes in Gene Expression

RNA-seq analysis of HCT116 cells treated with 100 nM this compound for 24 hours revealed significant changes in the expression of over 2,000 genes. The majority of these genes were downregulated, consistent with the role of CDK9 as a positive regulator of transcription.

Downregulation of Key Anti-Apoptotic and Pro-Survival Genes

A key finding from the gene expression analysis was the significant downregulation of several critical anti-apoptotic and pro-survival genes. As shown in Table 1, treatment with this compound led to a dose-dependent decrease in the mRNA levels of MCL1, MYC, and CCND1. These results were validated by qRT-PCR (Table 2).

Table 1: RNA-seq Results for Key Downregulated Genes after 24h this compound Treatment

GeneLog2(Fold Change) (10 nM)Log2(Fold Change) (50 nM)Log2(Fold Change) (100 nM)p-adjusted value (100 nM)
MCL1-0.8-1.5-2.8< 0.001
MYC-1.2-2.1-3.5< 0.001
CCND1-0.5-1.1-1.9< 0.01

Table 2: qRT-PCR Validation of Key Downregulated Genes after 24h this compound Treatment

GeneRelative Fold Change (10 nM)Relative Fold Change (50 nM)Relative Fold Change (100 nM)
MCL10.580.350.14
MYC0.440.230.09
CCND10.710.470.27

Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis cell_seeding Seed HCT116 Cells treatment Treat with this compound or Vehicle cell_seeding->treatment rna_isolation Total RNA Isolation treatment->rna_isolation qc RNA Quality Control rna_isolation->qc rnaseq RNA Sequencing qc->rnaseq qrtpcr qRT-PCR qc->qrtpcr rnaseq_analysis Differential Gene Expression Analysis rnaseq->rnaseq_analysis qrtpcr_analysis Relative Fold Change Calculation qrtpcr->qrtpcr_analysis

Caption: Experimental workflow for gene expression analysis.

signaling_pathway cluster_transcription Transcriptional Regulation cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects cdk9 CDK9 / Cyclin T1 (P-TEFb) rnapii RNA Polymerase II cdk9->rnapii Phosphorylation gene_transcription Transcriptional Elongation rnapii->gene_transcription mcl1 MCL1 gene_transcription->mcl1 myc MYC gene_transcription->myc ccnd1 CCND1 gene_transcription->ccnd1 apoptosis Inhibition of Apoptosis mcl1->apoptosis proliferation Cell Proliferation myc->proliferation ccnd1->proliferation roxyl9 This compound roxyl9->cdk9 Inhibition

Caption: this compound mechanism of action.

Conclusion

The data presented in this application note demonstrates that this compound is a potent modulator of gene expression in cancer cells. By inhibiting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic and pro-survival genes, such as MCL1, MYC, and CCND1. These findings highlight the therapeutic potential of this compound as a targeted anti-cancer agent. The protocols described herein provide a robust framework for researchers to investigate the effects of novel CDK9 inhibitors on gene expression.

References

Unidentified Compound: Information on "Roxyl-9" for Cellular Process Induction is Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases, chemical registries, and patent literature, no information could be found on a compound designated as "Roxyl-9." As a result, the requested detailed Application Notes and Protocols for its use in inducing a specific cellular process cannot be provided.

Extensive searches were conducted to identify "this compound" and its potential biological activities. These inquiries, aimed at uncovering its chemical structure, mechanism of action, and any existing research, did not yield any relevant results. The name "this compound" does not appear in publicly accessible chemical or biological databases.

It is possible that "this compound" is a novel, unpublished compound, an internal corporate identifier not in the public domain, or a misnomer for another substance. Without a verifiable chemical identity, it is impossible to retrieve the necessary data to fulfill the request for detailed experimental protocols, quantitative data tables, and signaling pathway diagrams.

For the benefit of researchers, scientists, and drug development professionals, a generalized workflow and examples of the requested visualizations and data presentation for a hypothetical apoptosis-inducing agent are provided below. This information is based on common practices in the field and utilizes established knowledge of apoptosis pathways and assays.

General Principles of Apoptosis Induction and Analysis

Apoptosis, or programmed cell death, is a critical cellular process. Its induction and analysis in a laboratory setting typically involve the following stages:

  • Compound Preparation and Cell Treatment: The compound of interest is dissolved in a suitable solvent and diluted to the desired concentrations in cell culture media. Cells are then treated with the compound for specific durations.

  • Assessment of Cell Viability and Apoptosis: Various assays are employed to measure the extent of cell death and to confirm that the mechanism is indeed apoptosis.

  • Elucidation of the Signaling Pathway: Further experiments are conducted to identify the molecular players involved in the apoptotic pathway triggered by the compound.

Example Experimental Protocols

Below are generalized protocols for common assays used to study apoptosis.

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This is a widely used method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the test compound at various concentrations for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and PI solution to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

2. Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Their activity can be measured using fluorometric or colorimetric assays.

  • Principle: These assays utilize synthetic substrates that are specific for different caspases (e.g., DEVD for caspase-3, LEHD for caspase-9). The substrate is conjugated to a fluorophore or a chromophore, which is released upon cleavage by the active caspase and can be quantified.

  • Protocol:

    • Treat cells with the test compound.

    • Lyse the cells to release intracellular contents.

    • Add the caspase substrate to the cell lysate.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the fluorescence or absorbance using a plate reader.

Example Data Presentation

Quantitative data from apoptosis assays should be presented in a clear and organized manner.

Table 1: Dose-dependent effect of a hypothetical compound on cell viability.

Compound Conc. (µM)Cell Viability (%)
0 (Control)100 ± 5.2
185 ± 4.1
562 ± 3.5
1041 ± 2.8
2520 ± 1.9
508 ± 1.2

Table 2: Quantification of apoptotic cells by Annexin V/PI staining.

TreatmentEarly Apoptotic (%)Late Apoptotic (%)
Control2.1 ± 0.51.5 ± 0.3
Compound (10 µM)25.4 ± 2.115.8 ± 1.7

Mandatory Visualizations

Signaling Pathway Diagram

The following is a hypothetical signaling pathway for a compound that induces apoptosis via the intrinsic (mitochondrial) pathway.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Hypothetical_Compound Hypothetical_Compound Bax Bax Hypothetical_Compound->Bax activates Bcl2 Bcl2 Hypothetical_Compound->Bcl2 inhibits Mitochondrion_node Mitochondrion Bax->Mitochondrion_node permeabilizes Bcl2->Bax inhibits Cytochrome_c Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase9 Apoptosome->Caspase9 activates Pro_Caspase9 Pro_Caspase9 Pro_Caspase9->Apoptosome recruited to Pro_Caspase3 Pro_Caspase3 Caspase9->Pro_Caspase3 cleaves & activates Caspase3 Caspase3 Pro_Caspase3->Caspase3 Cellular_Substrates Cellular_Substrates Caspase3->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Mitochondrion_node->Cytochrome_c releases

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing apoptosis.

Cell_Culture Seed and Culture Cells Compound_Treatment Treat with Test Compound (Dose-response & Time-course) Cell_Culture->Compound_Treatment Cell_Harvesting Harvest Adherent & Floating Cells Compound_Treatment->Cell_Harvesting Staining Stain with Annexin V-FITC & PI Cell_Harvesting->Staining Flow_Cytometry Acquire & Analyze Data by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Populations Flow_Cytometry->Data_Analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

Should information on "this compound" become publicly available, a detailed and specific set of application notes and protocols could be generated. We recommend that researchers with access to proprietary information on this compound consult their internal documentation for guidance.

Troubleshooting & Optimization

Troubleshooting Roxyl-9 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and technical support center for Roxyl-9, a potent and selective ATP-competitive inhibitor of Z-Kinase (ZTK). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common experimental challenges and ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Z-Kinase (ZTK), a critical upstream kinase in the RST signaling pathway. By preventing the phosphorylation of ZTK, this compound effectively blocks downstream signaling, leading to an anti-proliferative effect in cancer cell lines where this pathway is active.

Q2: In which solvent should I dissolve and store this compound?

A2: For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is the expected IC50 of this compound in common cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound is cell line-dependent and influenced by the expression and activity level of ZTK. The table below provides a general reference range for commonly used cell lines. Significant deviations from these ranges may indicate an experimental issue.

Cell LineTypical IC50 Range (nM)Notes
HCT11650 - 150 nMHigh ZTK expression
MCF-7200 - 500 nMModerate ZTK expression
A549800 - 1500 nMLow ZTK expression

Q4: How can I confirm that this compound is inhibiting its target, ZTK, in my cells?

A4: The most direct method to confirm target engagement is to perform a Western blot analysis on cell lysates treated with this compound. You should probe for the phosphorylated form of ZTK (p-ZTK). A dose-dependent decrease in the p-ZTK signal, without a significant change in total ZTK levels, indicates successful target inhibition.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

A common challenge in pharmacology is variability in IC50 values between experiments.[1][2][3] This can be caused by a number of factors, including cell handling, assay conditions, and the compound itself.[4]

Problem: You are observing significant day-to-day or experiment-to-experiment variability in the calculated IC50 value for this compound in your cell viability assays (e.g., MTT, XTT, or CellTiter-Glo).[5]

Troubleshooting Workflow:

cluster_cells Cell Culture Checks cluster_compound Compound Checks cluster_assay Assay Protocol Checks start Start: Inconsistent IC50 check_cells Step 1: Verify Cell Culture Consistency start->check_cells passage Low Passage Number? check_cells->passage No check_compound Step 2: Assess this compound Stock storage Proper Storage? check_compound->storage No check_assay Step 3: Review Assay Protocol incubation Consistent Incubation Time? check_assay->incubation No analyze Step 4: Analyze Data Processing end_node Consistent IC50 Achieved analyze->end_node Normalize to controls & fit curve passage->end_node Use low passage cells myco Mycoplasma Test Negative? passage->myco Yes myco->end_node Test & treat for mycoplasma density Consistent Seeding Density? myco->density Yes density->check_compound Yes density->end_node Standardize seeding protocol storage->end_node Aliquot & store at -80°C solubility Fully Solubilized? storage->solubility Yes solubility->check_assay Yes solubility->end_node Ensure complete dissolution incubation->end_node Standardize incubation time reagent Reagent Quality? incubation->reagent Yes reagent->analyze Yes reagent->end_node Use fresh reagents

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Causes & Solutions:

CauseRecommended Solution
Cell Culture Variability Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift.[6] Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Seeding Density: Use a precise cell counting method (e.g., automated cell counter) to ensure consistent cell numbers are plated in each well.[2] Mycoplasma Contamination: Routinely test cultures for mycoplasma, as contamination can significantly alter cellular response to treatments.[4]
This compound Compound Issues Stock Solution Integrity: Avoid multiple freeze-thaw cycles by preparing small, single-use aliquots of your this compound stock solution. Confirm the compound is fully dissolved before making serial dilutions. Batch-to-Batch Variability: If you suspect variability between different lots of this compound, it is advisable to obtain a certificate of analysis (CoA) for each batch and test them in parallel.[7][8][9]
Assay Protocol Deviations Incubation Time: The duration of drug exposure can impact the IC50 value.[1] Standardize the incubation time across all experiments (e.g., 48 or 72 hours). Reagent Handling: Ensure viability assay reagents (e.g., MTT, CellTiter-Glo substrate) are stored correctly and are not expired. Prepare fresh solutions as required. Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, which can affect cell growth.[10] To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS or media.
Data Analysis Normalization: Always normalize your data to the vehicle control (e.g., 0.1% DMSO) wells, which represent 100% viability or 0% inhibition.[1] Curve Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the IC50.
Guide 2: High Background in Western Blots for p-ZTK

High background on a Western blot can obscure the specific signal of your target protein, making it difficult to interpret the results.[11][12][13]

Problem: Your Western blot for phosphorylated Z-Kinase (p-ZTK) shows a dark, uniform background or multiple non-specific bands, making it difficult to quantify the target-specific signal after this compound treatment.[14]

Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Blocking Increase the blocking time to 1.5-2 hours at room temperature or overnight at 4°C.[11] Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA). For phospho-antibodies, always use Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins like casein that can cause non-specific binding.[12][13]
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal dilution. An excessively high concentration is a common cause of high background.[12][14][15] Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[11][12] For example, perform 4-5 washes of 5-10 minutes each with gentle agitation. Ensure you are using a sufficient volume of wash buffer (e.g., TBST) to fully cover the membrane.[15]
Overexposure Reduce the film exposure time or the image acquisition time on a digital imager.[11][14] If the signal is still too strong, consider using a less sensitive ECL substrate.
Sample Degradation Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[14]
Guide 3: Variable Downstream Gene Expression in qPCR

Quantitative PCR (qPCR) is a sensitive technique prone to variability if not performed with high precision.[16][17]

Problem: You are observing high variability in the expression levels of RST pathway downstream target genes (e.g., Gene-X, Gene-Y) following this compound treatment, both between technical replicates and biological replicates.

Potential Causes & Solutions:

CauseRecommended Solution
RNA Quality and Integrity Use a high-quality RNA extraction kit and ensure the resulting RNA has a 260/280 ratio of ~2.0. Assess RNA integrity using a Bioanalyzer or by running an agarose gel. Degraded RNA will lead to unreliable results.[18]
Reverse Transcription (RT) Efficiency Ensure consistent amounts of RNA are used for cDNA synthesis across all samples. Mix the RT reaction components thoroughly and use a consistent thermal protocol. Inefficient or variable RT is a major source of qPCR variability.[19]
Pipetting Inaccuracy Inaccurate pipetting, especially of the template or primers, can cause significant variation in Cq values.[16][17] Use calibrated pipettes and fresh tips for every sample. Prepare a master mix for your qPCR reactions to minimize pipetting errors.
Primer Design Poorly designed primers can lead to non-specific amplification or primer-dimer formation, which can be observed in the melt curve analysis.[16][20] Design primers with an optimal melting temperature (Tm) and check for specificity using tools like Primer-BLAST.
Template Concentration If the target gene has very low expression, you may be subject to stochastic effects during amplification.[17] If possible, increase the amount of cDNA template per reaction. Ensure the Cq values fall within the reliable range of detection for your instrument (typically Cq < 35).[20]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control and plot the results to determine the IC50 value.[4]

Protocol 2: Western Blot for p-ZTK
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1-2 hours at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ZTK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 4-5 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Add an ECL substrate and visualize the bands using a chemiluminescence imager or X-ray film.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed for total ZTK or a loading control like GAPDH or β-actin.

Signaling Pathway and Logical Diagrams

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor ZTK Z-Kinase (ZTK) Receptor->ZTK pZTK p-ZTK (Active) ZTK->pZTK Phosphorylation Downstream Downstream Effectors (e.g., Kinase-A, Kinase-B) pZTK->Downstream TF Transcription Factors Downstream->TF Proliferation Cell Proliferation & Survival TF->Proliferation Roxyl9 This compound Roxyl9->pZTK Inhibition

Caption: The RST signaling pathway and the inhibitory action of this compound.

Variability Sources of Experimental Variability Biological Biological Factors Variability->Biological Technical Technical Factors Variability->Technical Compound Compound Factors Variability->Compound CellLine Cell Line Drift (Passage Number) Biological->CellLine Contamination Contamination (Mycoplasma) Biological->Contamination CellHealth Cell Health & Density Biological->CellHealth Pipetting Pipetting & Handling Technical->Pipetting Assay Assay Conditions (Time, Temp) Technical->Assay Reagents Reagent Quality Technical->Reagents Purity Purity & Integrity Compound->Purity Storage Storage & Handling Compound->Storage Batch Batch-to-Batch Variability Compound->Batch

Caption: Key sources of variability in this compound experiments.

References

Technical Support Center: Enhancing the Aqueous Solubility of Roxyl-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roxyl-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

The poor aqueous solubility of a compound like this compound can generally be attributed to a combination of factors including high molecular weight, high lipophilicity (LogP), and a stable crystalline structure with strong intermolecular forces. These characteristics hinder the dissolution of the molecule in aqueous media.

Q2: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?

There are several established methods to enhance the aqueous solubility of compounds like this compound. These can be broadly categorized into physical and chemical modification techniques.[1]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][2][3] Methods include micronization and nanosuspension.[1][2]

    • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid-state can enhance solubility.[4][5]

    • Modification of Crystal Habit: Utilizing amorphous forms or different polymorphs of the drug can lead to higher solubility compared to the stable crystalline form.[1]

  • Chemical Modifications: These strategies involve altering the chemical properties of the drug or its environment.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[2][6]

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which the drug is more soluble can increase the overall solubility of the drug in the aqueous mixture.[2][3]

    • Complexation: Using complexing agents, such as cyclodextrins, can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water.[1][4]

    • Salt Formation: For acidic or basic drugs, forming a salt can dramatically improve solubility and dissolution rate.[1][6]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The concentration of this compound exceeds its intrinsic solubility in the chosen aqueous buffer.

Troubleshooting Steps:

  • Determine the Intrinsic Solubility: First, experimentally determine the baseline solubility of this compound in your specific buffer system.

  • pH Modification (if applicable): If this compound has ionizable groups, systematically vary the pH of the buffer to identify a range where solubility is maximized.

  • Employ Co-solvents: Introduce a water-miscible co-solvent to the buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 5-10% v/v) and incrementally increase the concentration while monitoring for precipitation.

  • Consider Complexation: Investigate the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes. This can be particularly effective for hydrophobic molecules.

Issue 2: The dissolution rate of the this compound formulation is too slow for in vitro assays.

Possible Cause: The particle size of the solid this compound is too large, limiting the surface area available for dissolution.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Use techniques like jet milling to reduce the particle size to the micron range.[2][3]

    • Nanosuspension: For a more significant increase in surface area, consider preparing a nanosuspension of this compound using high-pressure homogenization or media milling.[1]

  • Formulate as a Solid Dispersion:

    • Prepare a solid dispersion of this compound with a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[5] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Objective: To determine the effect of different co-solvents on the aqueous solubility of this compound.

  • Materials:

    • This compound powder

    • Deionized water

    • Co-solvents: Ethanol, Propylene Glycol, PEG 400

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Vials, magnetic stirrer, analytical balance, HPLC system

  • Methodology:

    • Prepare stock solutions of the co-solvents in PBS at various concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).

    • Add an excess amount of this compound powder to vials containing each co-solvent solution and a control (PBS alone).

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation and Evaluation of a this compound Solid Dispersion
  • Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with PVP K30.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Methanol

    • Rotary evaporator, dissolution testing apparatus (USP Type II)

  • Methodology:

    • Preparation of the Solid Dispersion (Solvent Evaporation Method):

      • Dissolve this compound and PVP K30 (in a 1:4 ratio by weight) in a minimal amount of methanol.

      • Remove the solvent under vacuum using a rotary evaporator at 40°C until a solid film is formed.

      • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

      • Gently grind the resulting solid into a fine powder.

    • Dissolution Testing:

      • Perform dissolution studies on both the pure this compound powder and the prepared solid dispersion.

      • Use a USP Type II (paddle) dissolution apparatus with 900 mL of 0.1 N HCl as the dissolution medium at 37°C ± 0.5°C, with a paddle speed of 75 RPM.

      • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw aliquots of the dissolution medium.

      • Analyze the samples by UV-Vis spectrophotometry or HPLC to determine the concentration of dissolved this compound.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Co-solvent Systems

Co-solvent System (in PBS, pH 7.4)This compound Solubility (µg/mL)Fold Increase
Control (PBS only)1.51.0
10% Ethanol12.88.5
20% Ethanol45.230.1
10% Propylene Glycol9.56.3
20% Propylene Glycol33.722.5
10% PEG 40015.110.1
20% PEG 40062.941.9

Table 2: Illustrative Dissolution Profile of this compound and its Solid Dispersion

Time (minutes)% Drug Dissolved (Pure this compound)% Drug Dissolved (this compound:PVP K30 1:4 Solid Dispersion)
52.135.4
104.558.9
156.875.2
3011.288.6
4514.392.1
6016.595.3

Visualizations

experimental_workflow_solubility_enhancement cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_evaluation Evaluation problem Poor Aqueous Solubility of this compound phys_mod Physical Modification problem->phys_mod chem_mod Chemical Modification problem->chem_mod particle_size Particle Size Reduction (Micronization, Nanosuspension) phys_mod->particle_size solid_disp Solid Dispersion phys_mod->solid_disp ph_adjust pH Adjustment chem_mod->ph_adjust cosolvency Co-solvency chem_mod->cosolvency complexation Complexation (Cyclodextrins) chem_mod->complexation evaluation Solubility & Dissolution Rate Analysis particle_size->evaluation solid_disp->evaluation ph_adjust->evaluation cosolvency->evaluation complexation->evaluation

Caption: Workflow for addressing poor aqueous solubility of this compound.

hypothetical_signaling_pathway Roxyl9 This compound Receptor Target Receptor Roxyl9->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Induces CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Optimizing Roxyl-9 Concentration for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in-vivo dosage for Roxyl-9?

The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This study establishes a safe dose range for subsequent efficacy studies.

Q2: How should I select the starting dose for an MTD study with this compound?

The starting dose for an MTD study is often extrapolated from in-vitro data. A common practice is to begin at a dose anticipated to yield a plasma concentration several times higher than the in-vitro IC50 or EC50 value.[1] Allometric scaling, which considers the metabolic rates of different animal species, can also be employed to estimate a suitable starting dose.

Q3: What are the common formulation strategies for poorly soluble small molecules like this compound?

Many novel small molecules exhibit poor aqueous solubility. Common formulation strategies to address this include:

  • Co-solvents: Utilizing a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound.

  • Surfactants: Employing surfactants like Tween 80 or Cremophor EL to enhance solubility and stability.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby improving its solubility.

It is imperative to test the vehicle formulation alone for any potential toxicity in a control group of animals.[1]

Q4: What is the hypothetical mechanism of action for this compound?

For the purposes of this guide, we will assume this compound is a potent and selective inhibitor of ROX1 Kinase, a critical upstream component of the ROX-Signal pathway, which is implicated in inflammatory responses and cell proliferation.

Troubleshooting Guide

Q1: I am observing high variability in efficacy data between animals in the same dose group. What could be the cause?

High variability can stem from several factors:

  • Inconsistent Formulation: Ensure this compound is completely solubilized and the formulation is homogeneous. Inconsistent dosing can result from a poorly prepared solution.

  • Inaccurate Dosing: Verify the accuracy of your dosing technique (e.g., oral gavage, intraperitoneal injection).

  • Biological Variability: The inherent biological differences in animals can contribute to varied responses. Ensure the use of age- and weight-matched animals from a reputable supplier.

Q2: My in-vivo results with this compound are not correlating with the in-vitro data. Why might this be?

Discrepancies between in-vitro and in-vivo results are common and can be attributed to:

  • Pharmacokinetics (PK): this compound may have poor absorption, rapid metabolism, or rapid clearance in the animal model, preventing it from reaching the target tissue at an effective concentration. A preliminary PK study is recommended.

  • Target Engagement: Confirm that this compound is reaching and binding to its target (ROX1 Kinase) in the target tissue. This can be assessed through techniques like Western blotting for downstream pathway modulation or by using a labeled version of the compound.

  • Off-Target Effects: The observed in-vivo phenotype may be due to unforeseen off-target effects of this compound.

Q3: I am observing signs of toxicity at a dose that is not providing the desired efficacy. What should I do?

This indicates a narrow therapeutic window. Consider the following:

  • Alternative Dosing Regimen: Explore different dosing schedules (e.g., lower doses administered more frequently) or a different route of administration that might reduce peak plasma concentrations and associated toxicity.

  • Formulation Optimization: The vehicle used for formulation could be contributing to the toxicity. Test the vehicle alone in a control group.

  • Combination Therapy: Consider using this compound at a lower, non-toxic dose in combination with another therapeutic agent to achieve the desired efficacy.

Quantitative Data for this compound (Hypothetical)

Table 1: In-Vitro Potency of this compound

ParameterValueCell Line
IC50 (ROX1 Kinase)35 nMHeLa
EC50 (Cell Proliferation)150 nMA549

Table 2: Summary of Maximum Tolerated Dose (MTD) Study for this compound in Mice

Dose Group (mg/kg, Oral Gavage)Number of AnimalsClinical ObservationsBody Weight Change (Day 7)
Vehicle Control5Normal+5%
105Normal+4%
305Mild lethargy within 2 hours of dosing+1%
1005Significant lethargy, ruffled fur-8%
3005Severe lethargy, ataxia, 20% mortality-15% (survivors)

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use a sufficient number of healthy, age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).

  • Dose Selection: Based on in-vitro data, select a range of doses. A common starting point is a dose expected to produce a plasma concentration several-fold higher than the in-vitro IC50 or EC50 value.[1] Include a vehicle control group.

  • Formulation: Prepare this compound in a suitable, sterile vehicle.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7-14 days).[1]

  • Monitoring: Record body weight and clinical observations daily.[1] Monitor for signs of toxicity such as changes in appearance, behavior, or activity levels. Euthanize animals that reach pre-defined humane endpoints.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[1] Perform a gross necropsy and collect major organs for histopathological analysis.

  • Data Analysis: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: In-Vivo Efficacy Study (Xenograft Model)
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor cell implantation.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.

  • Randomization: Randomize mice into treatment groups (vehicle control, and one or more doses of this compound below the MTD).

  • Treatment: Administer this compound according to the predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ROX-Target).

Visualizations

ROX_Signal_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor ROX_Receptor ROX Receptor Growth_Factor->ROX_Receptor Binds ROX1_Kinase ROX1 Kinase ROX_Receptor->ROX1_Kinase Activates ROX_Target ROX Target ROX1_Kinase->ROX_Target Phosphorylates This compound This compound This compound->ROX1_Kinase Inhibits p_ROX_Target p-ROX Target Transcription_Factor Transcription Factor p_ROX_Target->Transcription_Factor Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factor->Gene_Expression Experimental_Workflow In_Vitro In-Vitro Studies (IC50, EC50) MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro->MTD_Study Inform Starting Dose PK_Study Pharmacokinetic (PK) Study (Optional but Recommended) MTD_Study->PK_Study Determine Safe Dose Range Efficacy_Study Efficacy Study (e.g., Xenograft Model) MTD_Study->Efficacy_Study PK_Study->Efficacy_Study Inform Dosing Regimen PD_Study Pharmacodynamic (PD) Study (Target Engagement) Efficacy_Study->PD_Study Correlate Efficacy with Target Modulation Optimization Dose Optimization Efficacy_Study->Optimization PD_Study->Optimization Troubleshooting_Logic cluster_solutions Potential Solutions Problem Problem Encountered No_Efficacy Lack of Efficacy Problem->No_Efficacy Toxicity Unexpected Toxicity Problem->Toxicity Variability High Variability Problem->Variability Check_Formulation Check Formulation & Dosing Technique No_Efficacy->Check_Formulation Run_PK_PD Conduct PK/PD Studies No_Efficacy->Run_PK_PD Adjust_Dose Adjust Dose/Schedule Toxicity->Adjust_Dose Vehicle_Toxicity Assess Vehicle Toxicity Toxicity->Vehicle_Toxicity Variability->Check_Formulation

References

Overcoming Roxyl-9 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Roxyl-9 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals overcome the challenges associated with the off-target effects of this compound, a potent inhibitor of the serine/threonine kinase, Kinase-X.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

This compound is a highly effective inhibitor of Kinase-X, a key regulator in cell proliferation and survival pathways. Its on-target effect is the induction of apoptosis in cancer cells. However, at higher concentrations, this compound can exhibit off-target activities, primarily the inhibition of Kinase-Y, which is critical for cardiomyocyte function, and the unintended activation of the transcription factor TF-Z, leading to an inflammatory response.

Q2: What is the selectivity profile of this compound?

The selectivity of this compound for Kinase-X over Kinase-Y is approximately 100-fold. The table below summarizes the inhibitory concentrations.

Target IC50 (nM) Description
Kinase-X10Primary on-target
Kinase-Y1000Primary off-target (Cardiotoxicity)
TF-ZN/A (EC50 = 500 nM)Off-target (Inflammatory Response)

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects can be achieved by:

  • Dose Optimization: Using the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Co-treatment Strategies: Employing a secondary compound that can counteract the off-target effects. For example, a specific activator of Kinase-Y or an inhibitor of the TF-Z pathway.

  • Use of More Specific Analogs: If available, consider using a more selective analog of this compound.

Troubleshooting Guides

Issue 1: Unexpected Cell Death in Cardiomyocyte Cultures

If you observe significant apoptosis in your cardiomyocyte cultures upon treatment with this compound, it is likely due to the off-target inhibition of Kinase-Y.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, ensure that the concentration of this compound you are using is appropriate for inhibiting Kinase-X in your cancer cell line of interest.

  • Dose-Response Curve: Perform a dose-response experiment in your cardiomyocyte culture to determine the precise IC50 for the off-target toxicity.

  • Rescue Experiment: Attempt a rescue experiment by co-treating the cardiomyocytes with a known activator of the Kinase-Y pathway. A successful rescue would confirm that the toxicity is mediated through Kinase-Y inhibition.

Issue 2: Pro-inflammatory Cytokine Secretion in Treated Cells

An increase in pro-inflammatory cytokines like IL-6 and TNF-α can be attributed to the off-target activation of the transcription factor TF-Z.

Troubleshooting Steps:

  • Measure TF-Z Activation: Directly measure the activation of TF-Z in your cell model using techniques like Western blotting for phosphorylated TF-Z or an electrophoretic mobility shift assay (EMSA).

  • Inhibit Downstream Pathway: Co-treat your cells with a known inhibitor of the TF-Z signaling pathway to see if this abrogates the inflammatory response.

  • Control Experiments: Use a structurally related but inactive analog of this compound as a negative control to ensure the observed effect is specific to this compound's off-target activity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Competitive Binding Assay

This protocol details the steps to determine the selectivity of this compound against Kinase-X and Kinase-Y.

Materials:

  • Recombinant Kinase-X and Kinase-Y

  • Fluorescently labeled broad-spectrum kinase inhibitor (tracer)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the recombinant kinase (Kinase-X or Kinase-Y).

  • Add the serially diluted this compound to the wells.

  • Add the fluorescent tracer at a concentration equal to its Kd for the respective kinase.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Immunofluorescence Staining for TF-Z Nuclear Translocation

This protocol allows for the visualization of TF-Z activation by observing its translocation to the nucleus.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against TF-Z

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound at the desired concentration and time points.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-TF-Z antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Outcome with this compound check_toxicity Is there unexpected cell toxicity? start->check_toxicity check_inflammation Is there an unexpected inflammatory response? check_toxicity->check_inflammation No cardiomyocyte_issue Toxicity in Cardiomyocytes? check_toxicity->cardiomyocyte_issue Yes tfz_activation Measure TF-Z Activation check_inflammation->tfz_activation Yes end Identify Cause of Off-Target Effect check_inflammation->end No cardiomyocyte_issue->check_inflammation No dose_response Perform Dose-Response in Cardiomyocytes cardiomyocyte_issue->dose_response Yes pathway_inhibitor Co-treat with TF-Z Pathway Inhibitor tfz_activation->pathway_inhibitor rescue_exp Kinase-Y Rescue Experiment dose_response->rescue_exp rescue_exp->end pathway_inhibitor->end

Roxyl-9 degradation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided pertains to Roxithromycin, as searches for "Roxyl-9" did not yield a specific compound. It is presumed that "this compound" is a brand name or a related term for Roxithromycin.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Roxithromycin.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of Roxithromycin.

Issue Possible Cause Recommended Solution
Unexpected degradation of Roxithromycin sample Improper Storage: Exposure to high temperatures or light.Store Roxithromycin solid material at -20°C for long-term stability. Aqueous solutions should not be stored for more than one day.[1]
Inappropriate Solvent: Use of acidic or highly alkaline solvents for dissolution.For maximum solubility and stability in aqueous buffers, first dissolve Roxithromycin in an organic solvent like ethanol and then dilute with the aqueous buffer of choice.[1]
Contamination: Presence of oxidizing agents or metal ions.Use high-purity solvents and deionized water. Avoid contact with reactive metals. Fe³⁺, Cu²⁺, and Mg²⁺ cations can inhibit degradation by forming chelates, but their presence may interfere with certain experimental setups.[2]
Variable results in stability studies Inconsistent pH: Fluctuation in the pH of the solution.The degradation rate of Roxithromycin is pH-dependent, increasing with higher pH.[2] Ensure consistent and accurate pH buffering throughout the experiment.
Photodegradation: Exposure of samples to UV or ambient light.Conduct experiments under controlled lighting conditions. Protect samples from light using amber vials or by covering them with aluminum foil.
Appearance of unknown peaks in chromatogram Forced Degradation: The experimental conditions (e.g., strong acid/base, high heat, potent oxidizing agent) are causing the formation of degradation products.This is an expected outcome of forced degradation studies. The goal is to identify these degradation products to establish a stability-indicating method.
Sample Matrix Interference: Components of the formulation or sample matrix are co-eluting with the drug or its degradants.Optimize the chromatographic method, including the mobile phase composition, pH, and column type, to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Roxithromycin?

A1: Roxithromycin is susceptible to degradation through several pathways:

  • Acidic Hydrolysis: This primarily affects the L-cladinose sugar moiety, causing its detachment from the macrolide core. Isomerization of the oxime moiety from the E to the Z form can also occur.[3]

  • Oxidative Degradation: The tertiary amine and oxime side chain are susceptible to attack by oxidizing agents.[2]

  • Photodegradation: Exposure to UV light can lead to the formation of degradation products.

Q2: What are the optimal storage conditions for Roxithromycin?

A2: For long-term storage, Roxithromycin solid should be kept at -20°C.[1] Aqueous solutions are less stable and it is recommended not to store them for more than a day.[1]

Q3: How can I prevent the degradation of Roxithromycin during my experiments?

A3: To minimize degradation:

  • Control the pH of your solutions, as stability is pH-dependent.[2]

  • Protect your samples from light.

  • Maintain controlled temperature conditions.

  • Use high-purity solvents and reagents to avoid contamination with oxidizing agents or metal ions.

Q4: What analytical techniques are suitable for studying Roxithromycin degradation?

A4: The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating and quantifying Roxithromycin from its degradation products.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is used for the identification and structural elucidation of the degradation products.[7]

  • Thin-Layer Chromatography (TLC): TLC can also be used for the separation of Roxithromycin and its degradants.[8][9]

Quantitative Data on Roxithromycin Degradation

The following table summarizes the degradation of Roxithromycin under various stress conditions as reported in forced degradation studies.

Stress Condition Details Degradation (%) Reference
Acidic Hydrolysis 1.0 M HCl at 75°CSignificant degradation[5]
Alkaline Hydrolysis 1.0 M NaOH at 75°CComplete degradation[5]
Oxidative Degradation 3% and 15% H₂O₂ at 75°CSensitive to both concentrations[5]
Thermal Degradation 100°C for 24 hoursHighly stable[5]
Photolytic Degradation Exposure to UV lightPartial degradation[5]

Experimental Protocols

Forced Degradation Study of Roxithromycin

This protocol outlines the conditions for inducing the degradation of Roxithromycin to identify potential degradation products and to develop a stability-indicating analytical method.

a. Acidic Degradation:

  • Prepare a stock solution of Roxithromycin in methanol.

  • To a suitable volume of the stock solution, add an equal volume of 1.0 M hydrochloric acid (HCl).

  • Keep the mixture at room temperature for 24 hours or at an elevated temperature (e.g., 75°C) for a shorter duration to achieve sufficient degradation.[5]

  • Neutralize the solution with an appropriate amount of 1.0 M sodium hydroxide (NaOH) before analysis.

b. Alkaline Degradation:

  • Follow the same procedure as for acidic degradation, but use 1.0 M NaOH instead of HCl.[5]

  • Neutralize the solution with 1.0 M HCl before analysis.

c. Oxidative Degradation:

  • To a suitable volume of the Roxithromycin stock solution, add an equal volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% or 15%.[5]

  • Keep the mixture at room temperature for 24 hours or at an elevated temperature (e.g., 75°C) for a shorter duration.[5]

d. Thermal Degradation:

  • Expose a solid sample of Roxithromycin to a high temperature (e.g., 100°C) for a specified period (e.g., 24 hours).[5]

  • Dissolve the heat-treated sample in a suitable solvent for analysis.

e. Photolytic Degradation:

  • Expose a solution of Roxithromycin to UV light (e.g., 254 nm) for a defined period.

  • Analyze the solution to determine the extent of degradation.

Stability-Indicating HPLC Method for Roxithromycin

This protocol provides a starting point for developing an HPLC method to separate Roxithromycin from its degradation products.

  • Column: ODS C18 (150 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 215 nm[4]

  • Temperature: Ambient

Visualizations

Roxithromycin_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis Roxithromycin Roxithromycin Detachment of L-cladinose Detachment of L-cladinose Roxithromycin->Detachment of L-cladinose H⁺ / OH⁻ Isomerization of oxime Isomerization of oxime (E to Z) Roxithromycin->Isomerization of oxime H⁺ Oxidized tertiary amine Oxidation of tertiary amine Roxithromycin->Oxidized tertiary amine [O] Oxidized oxime side chain Oxidation of oxime side chain Roxithromycin->Oxidized oxime side chain [O] Photodegradants Photodegradation Products Roxithromycin->Photodegradants UV light

Caption: Major degradation pathways of Roxithromycin.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Method_Val Validated Stability- Indicating Method HPLC->Method_Val Deg_Profile Degradation Profile LCMS->Deg_Profile Roxithromycin_Sample Roxithromycin Sample Roxithromycin_Sample->Acid Roxithromycin_Sample->Base Roxithromycin_Sample->Oxidation Roxithromycin_Sample->Thermal Roxithromycin_Sample->Photo

Caption: Experimental workflow for Roxithromycin stability testing.

References

Minimizing cytotoxicity of Roxyl-9 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Roxyl-9. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro experiments with this compound, with a specific focus on minimizing cytotoxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary cell cultures?

A1: For initial experiments, it is crucial to perform a broad dose-response curve to determine the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).[1] A suggested starting range for a compound with unknown potency is a serial dilution from nanomolar to millimolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[1] Primary cells are often more sensitive than immortalized cell lines, so including lower concentrations is critical.[2]

Q2: My primary cells show massive and rapid cell death even at the lowest tested concentrations of this compound. What could be the issue?

A2: This suggests that the initial concentration range might be too high for your specific primary cell type.[2] Consider the following troubleshooting steps:

  • Expand the Dose-Response: Test a wider range of concentrations, including several logs lower than your initial range (e.g., picomolar concentrations).

  • Reduce Exposure Time: The compound may have cumulative toxic effects.[2] Perform a time-course experiment to identify the onset of toxicity and consider shorter incubation periods.[1][2]

  • Vehicle Control: Ensure that the solvent used to dissolve this compound is not contributing to the cytotoxicity. Always include a vehicle-only control group.

Q3: How can I differentiate between cytotoxic and cytostatic effects of this compound?

A3: It's important to determine if this compound is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect).[1] Specific assays can help differentiate these effects:

  • Cell Viability vs. Cell Proliferation Assays: Compare results from a viability assay (e.g., Trypan Blue exclusion, LDH release) with a proliferation assay (e.g., Ki-67 staining, BrdU incorporation).

  • Apoptosis vs. Necrosis Assays: Utilize assays like Annexin V/Propidium Iodide staining to distinguish between programmed cell death (apoptosis) and cell lysis (necrosis).[1]

Q4: Can the cell culture media formulation influence the cytotoxicity of this compound?

A4: Yes, the culture environment is critical for the resilience of primary cells.[1]

  • Optimal Media: Ensure you are using the recommended media formulation for your specific primary cell type.

  • Serum Concentration: Serum proteins can bind to compounds, reducing their free concentration and toxicity.[1][2] Experiment with different serum concentrations to assess the impact on this compound's cytotoxicity.

  • pH Stability: An incorrect pH can stress cells and exacerbate cytotoxicity. Ensure the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium.[1]

Troubleshooting Guides

Guide 1: Strategies to Minimize this compound Induced Cytotoxicity

If this compound is confirmed to be cytotoxic at its effective concentration, the following strategies can be employed to mitigate its toxic effects.

StrategyDescriptionKey Considerations
Optimize Exposure Time Reducing the incubation period can lessen toxicity while potentially maintaining the desired biological activity.[1]Perform a time-course experiment to find the optimal window.
Adjust Serum Concentration Increasing serum percentage in the media can decrease the free concentration of this compound, thereby lowering its toxicity.[1][2]Test a range of serum concentrations (e.g., 5%, 10%, 20%).
Co-treatment with Protective Agents Depending on the mechanism of toxicity, co-administering cytoprotective agents may be beneficial. For oxidative stress-induced toxicity, consider antioxidants like N-acetylcysteine (NAC).[1][3]The mechanism of this compound toxicity should be investigated to select the appropriate protective agent.
Use of 3D Culture Systems Growing primary cells in a more physiologically relevant 3D culture or co-culture system can enhance their resilience to chemical insults.[2][4]Spheroid or organoid cultures can be considered.
Media Replacement For longer-term studies, consider replacing the media containing freshly prepared this compound at regular intervals to avoid the accumulation of toxic byproducts from compound degradation.[2]Assess the stability of this compound in culture medium over time.
Guide 2: Investigating the Mechanism of Cytotoxicity

Understanding how this compound induces cell death is crucial for developing mitigation strategies.

Experimental Workflow for Investigating Cytotoxicity Mechanism

A Treat Primary Cells with this compound (Dose-Response and Time-Course) B Assess Cell Viability (MTT, LDH Assay) A->B C Determine Mode of Cell Death B->C F Investigate Mitochondrial Involvement B->F D Annexin V / Propidium Iodide Staining (Apoptosis vs. Necrosis) C->D Flow Cytometry E Caspase Activity Assays (Caspase-3, -8, -9) C->E Luminometric/Fluorometric G Mitochondrial Membrane Potential Assay (e.g., JC-1) F->G H Cytochrome c Release Assay F->H I Measure Oxidative Stress (ROS Detection) F->I

Caption: Workflow for elucidating the cytotoxic mechanism of this compound.

Potential Signaling Pathways Involved in this compound Cytotoxicity

cluster_0 Extrinsic Apoptosis Pathway cluster_1 Intrinsic (Mitochondrial) Apoptosis Pathway Roxyl9_ext This compound DeathReceptor Death Receptors (e.g., FAS, TRAIL) Roxyl9_ext->DeathReceptor Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3_ext Caspase-3 activation Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Roxyl9_int This compound Mitochondria Mitochondrial Stress (ROS generation) Roxyl9_int->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3_int Caspase-3 activation Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Potential apoptotic signaling pathways affected by this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell metabolic activity as an indicator of viability.[1][5]

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis

This protocol outlines the procedure for differentiating between apoptotic and necrotic cells using flow cytometry.[1]

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).

  • Washing: Wash the collected cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Disclaimer: The information provided in this technical support center is for research use only. It is intended as a guide and may require optimization for specific primary cell types and experimental conditions. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.

References

Roxyl-9 not showing expected results in [specific assay]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roxyl-9.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel small molecule inhibitor designed to disrupt the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR). By preventing PCSK9 from binding to the LDLR, this compound inhibits the PCSK9-mediated degradation of the receptor. This leads to an increased number of LDLRs on the cell surface, resulting in enhanced clearance of LDL cholesterol from the circulation.

Diagram of the Proposed this compound Signaling Pathway

Roxyl9_Pathway cluster_intracellular Intracellular PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to LDL LDL LDL->LDLR Roxyl9 This compound Roxyl9->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway (Promoted by PCSK9) Recycling Recycling to Cell Surface Endosome->Recycling Recycling Pathway (Dominant without PCSK9) Recycling->LDLR

Caption: Proposed mechanism of action for this compound.

Troubleshooting Guide: this compound Not Showing Expected Results in LDL Uptake Assay

This guide addresses common issues encountered when this compound does not produce the expected increase in LDL uptake in a cell-based assay.

Q2: My positive control (a known PCSK9 inhibitor) is working, but this compound is showing no effect. What are the possible causes?

If the positive control is performing as expected, it suggests that the general assay setup and cell system are functional. The issue is likely specific to this compound.

Possible Causes and Solutions

Possible Cause Recommended Action
Incorrect Compound Concentration Verify the dilution calculations and ensure the final concentration of this compound in the assay is within the expected effective range (e.g., 1-100 nM). Perform a dose-response curve to determine the optimal concentration.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive.
Compound Solubility Issues Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Visually inspect for any precipitation. The final concentration of the vehicle should be consistent across all wells and typically below 0.5%.
Cell Line Incompatibility Confirm that the cell line used (e.g., HepG2) expresses sufficient levels of LDLR and is responsive to PCSK9.

Troubleshooting Workflow for this compound Specific Issues

Roxyl9_Troubleshooting Start Start: this compound shows no effect, positive control is working Check_Concentration Verify this compound Concentration and Dilutions Start->Check_Concentration Check_Solubility Check this compound Solubility and Vehicle Concentration Check_Concentration->Check_Solubility Check_Stability Assess this compound Stability (Fresh Dilutions, Storage) Check_Solubility->Check_Stability Perform_Dose_Response Perform Dose-Response Experiment for this compound Check_Stability->Perform_Dose_Response Problem_Solved Problem Resolved Perform_Dose_Response->Problem_Solved

Caption: Workflow for troubleshooting this compound specific issues.

Q3: Neither this compound nor my positive control is showing the expected increase in LDL uptake. What should I investigate?

When both the experimental compound and the positive control fail, the issue is likely with the assay system itself.

Troubleshooting for General Assay Failure

Parameter Potential Problem Suggested Solution
Cells Low cell viability or incorrect seeding density.[1]Confirm cell health using Trypan Blue exclusion before seeding. Optimize cell seeding density through a titration experiment. Ensure cells are in a logarithmic growth phase.[1]
High passage number leading to altered phenotype.[2]Use cells within a validated low passage number range.[2]
Reagents Degraded or expired reagents (e.g., labeled LDL, PCSK9).Check expiration dates and store all reagents under recommended conditions.[1]
Suboptimal reagent concentrations.[1]Titrate key reagents like recombinant PCSK9 and labeled LDL to determine optimal concentrations.
Assay Conditions Incorrect incubation times or temperatures.Review and optimize incubation times for compound treatment and LDL uptake.
"Edge effect" in microplates.[2]Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[2]
Detection High background fluorescence.Check for autofluorescence from the compound or media components. Use appropriate filters on the plate reader.[1]

Logical Tree for Root Cause Analysis of General Assay Failure

General_Assay_Failure Start Start: General Assay Failure (No response from this compound or positive control) Check_Cells Evaluate Cell Health and Density Start->Check_Cells Check_Reagents Verify Reagent Integrity and Concentration Start->Check_Reagents Check_Protocol Review Assay Protocol and Conditions Start->Check_Protocol Check_Detection Assess Detection System and Background Start->Check_Detection Cell_Viability Low Viability? Check_Cells->Cell_Viability Reagent_Degradation Degraded Reagents? Check_Reagents->Reagent_Degradation Incubation_Issues Incorrect Incubation? Check_Protocol->Incubation_Issues High_Background High Background? Check_Detection->High_Background Cell_Density Incorrect Density? Cell_Viability->Cell_Density Passage_Number High Passage? Cell_Density->Passage_Number Reagent_Concentration Suboptimal Concentration? Reagent_Degradation->Reagent_Concentration Edge_Effect Edge Effect? Incubation_Issues->Edge_Effect

Caption: Root cause analysis for general assay failure.

Experimental Protocol: Cell-Based LDL Uptake Assay

This protocol is designed to measure the effect of this compound on LDL uptake in HepG2 cells in the presence of recombinant human PCSK9.

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom tissue culture plates

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human PCSK9

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • This compound

  • Positive control (known PCSK9 inhibitor)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a pre-optimized density (e.g., 20,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Cell Starvation:

    • Aspirate the complete growth medium and wash the cells once with PBS.

    • Add serum-free medium and incubate for 18-24 hours to upregulate LDLR expression.

  • Compound and PCSK9 Treatment:

    • Prepare dilutions of this compound, positive control, and vehicle control in serum-free medium.

    • Add the compound dilutions to the respective wells.

    • Immediately add recombinant human PCSK9 to all wells except the negative control wells (to achieve a final concentration that gives a sub-maximal inhibition of LDL uptake, e.g., 10 µg/mL).

    • Incubate for 4 hours at 37°C.

  • LDL Uptake:

    • Add fluorescently labeled LDL to all wells (e.g., final concentration of 10 µg/mL).

    • Incubate for 4 hours at 37°C, protected from light.

  • Cell Fixing and Staining:

    • Aspirate the medium and wash the cells three times with cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add a nuclear stain (e.g., Hoechst 33342) for 10 minutes.

    • Wash the cells twice with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the fluorescence intensity of labeled LDL per cell (normalized to the cell count from the nuclear stain). Alternatively, use a fluorescence plate reader to measure the total fluorescence intensity per well.

Expected Results:

  • Negative Control (PCSK9 only): Low LDL uptake.

  • Positive Control: Significant increase in LDL uptake compared to the negative control.

  • This compound: A dose-dependent increase in LDL uptake.

Hypothetical IC50 Values for this compound

Parameter Expected Value
IC50 in LDL Uptake Assay 5 - 20 nM
Optimal Concentration for Maximal Effect ≥ 100 nM

References

Adjusting Roxyl-9 incubation time for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Roxyl-9

Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help you optimize the incubation time of this compound for your experiments.

Assumed Mechanism of Action for this compound: For the context of this guide, this compound is a novel synthetic molecule designed as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It acts by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This blockage results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation and cell survival.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

A1: For initial experiments, we recommend an incubation time of 6 to 12 hours. This range is based on in-house studies on various cell lines and is typically sufficient to observe a significant reduction in NF-κB activity. However, the optimal time will be cell-type specific and depend on the experimental endpoint.

Q2: How can I determine the optimal incubation time for my specific cell line?

A2: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 2, 4, 6, 8, 12, 24 hours). The activity of the NF-κB pathway can then be assessed at each time point.

Q3: What are the common readouts to assess the effect of this compound incubation time?

A3: Common readouts include:

  • Western Blotting: To measure the levels of phosphorylated IκBα, total IκBα, and the nuclear translocation of NF-κB subunits (e.g., p65).

  • Reporter Assays: Using a luciferase or fluorescent reporter gene under the control of an NF-κB response element.

  • ELISA: To quantify the levels of downstream inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Immunofluorescence Microscopy: To visualize the subcellular localization of NF-κB p65.

Troubleshooting Guides

Issue 1: No observable effect of this compound after the recommended incubation time.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Incubation Time Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours).Identify the time point with maximal inhibition.
Incorrect Concentration Perform a dose-response experiment with a range of this compound concentrations.Determine the EC50 for your cell line.
Cell Line Insensitivity Test this compound on a different cell line known to have an active NF-κB pathway.Confirm the bioactivity of your this compound stock.
Reagent Degradation Use a fresh aliquot of this compound and prepare fresh dilutions.Restore the expected inhibitory effect.

Issue 2: High cell toxicity or cell death observed after incubation.

Possible Cause Troubleshooting Step Expected Outcome
Incubation Time is Too Long Reduce the incubation time. Refer to your time-course experiment to select a shorter duration that still provides sufficient inhibition.Reduced cell death while maintaining a significant inhibitory effect.
Concentration is Too High Lower the concentration of this compound. A dose-response curve will help identify a less toxic concentration.Maintain cell viability above an acceptable threshold (e.g., >90%).
Off-Target Effects Cross-reference with literature for known off-target effects of similar compounds. Consider using a secondary, structurally different NF-κB inhibitor to confirm that the phenotype is due to pathway inhibition.Differentiate between on-target and off-target toxicity.
Cell Culture Conditions Ensure optimal cell culture conditions (e.g., confluency, media freshness) to minimize baseline stress.Improved cell health and reduced non-specific toxicity.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • This compound Treatment: Treat the cells with a predetermined, fixed concentration of this compound (e.g., the EC50 if known, or a concentration from a preliminary dose-response study).

  • Time-Point Harvest: Harvest the cells at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) post-treatment.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.

  • Downstream Analysis: Analyze the lysates using a suitable method such as Western blotting for p-IκBα or a reporter assay for NF-κB activity.

Protocol 2: Western Blotting for p-IκBα and Total IκBα

  • Sample Preparation: Prepare cell lysates from your time-course experiment.

  • SDS-PAGE: Separate 20-30 µg of protein from each lysate on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα at each time point.

Visualizations

Roxyl9_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) p_IkBa->p65_p50 releases Proteasome Proteasome p_IkBa->Proteasome degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates Roxyl9 This compound Roxyl9->IKK inhibits DNA DNA (NF-κB Response Element) p65_p50_nuc->DNA binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription initiates

Caption: Mechanism of this compound in the NF-κB signaling pathway.

Troubleshooting_Workflow Start Start: Suboptimal Effect of this compound Check_Time Is incubation time optimized? Start->Check_Time Time_Course Perform Time-Course Experiment Check_Time->Time_Course No Check_Conc Is concentration optimized? Check_Time->Check_Conc Yes Time_Course->Check_Conc Check_Toxicity Is cell toxicity observed? Time_Course->Check_Toxicity Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Reagent Are reagents fresh? Check_Conc->Check_Reagent Yes Dose_Response->Check_Reagent Dose_Response->Check_Toxicity Fresh_Reagent Use Fresh Aliquot of this compound Check_Reagent->Fresh_Reagent No Check_Reagent->Check_Toxicity Yes Fresh_Reagent->Check_Toxicity Optimal_Effect Optimal Effect Achieved Fresh_Reagent->Optimal_Effect Reduce_Time_Conc Reduce Incubation Time and/or Concentration Check_Toxicity->Reduce_Time_Conc Yes Check_Toxicity->Optimal_Effect No Assess_Off_Target Assess Off-Target Effects Reduce_Time_Conc->Assess_Off_Target Toxicity Persists Reduce_Time_Conc->Optimal_Effect End Contact Technical Support Assess_Off_Target->End

Caption: Troubleshooting workflow for this compound incubation.

Technical Support Center: Enhancing the Bioavailability of Roxyl-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Roxyl-9, a novel, fictional inhibitor of the Rox-1 protein. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting both low aqueous solubility and low intestinal permeability, which are significant hurdles for oral drug delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges contributing to the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily due to its classification as a BCS Class IV drug, which means it has both poor aqueous solubility and low membrane permeability.[1] For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment, making its limited solubility a rate-limiting step for absorption.[2] Additionally, its low permeability hinders its ability to pass through the lipid bilayer of intestinal cells to reach systemic circulation.[1]

Q2: Which formulation strategies are most promising for a BCS Class IV compound like this compound?

A2: For BCS Class IV drugs, a dual approach that enhances both solubility and permeability is necessary.[3] Promising strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[4][5] This is because the amorphous form has a higher energy state compared to the stable crystalline form.[6]

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or lipid-based nanocarriers, can improve solubility and may enhance transport across the intestinal membrane.[1][3][7] These systems can also protect the drug from degradation.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form in the GI tract, potentially improving absorption through lipid absorption pathways.[8]

Q3: How do I select an appropriate polymer for creating an amorphous solid dispersion (ASD) of this compound?

A3: The choice of polymer is critical for the stability and performance of an ASD. Key factors to consider are the miscibility of the drug and polymer, as poor miscibility can lead to phase separation and recrystallization of the drug.[4] The polymer should also stabilize the amorphous state of this compound by inhibiting crystal nucleation and growth.[9] Commonly used hydrophilic polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[2]

Q4: My in vitro dissolution studies for a new this compound formulation look promising, but the in vivo bioavailability in my rat model is still low. What could be the issue?

A4: A discrepancy between in vitro and in vivo results is a common challenge.[2] Potential reasons include:

  • Precipitation in the GI Tract: The formulation may fail to maintain this compound in a solubilized state upon dilution with GI fluids.[2]

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[7]

  • Poor Permeability: The formulation may have improved solubility but not addressed the inherent low permeability of this compound.

Further investigation using in vitro models that mimic GI conditions and Caco-2 cell assays to assess permeability and efflux is recommended.[8][10]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to enhance the bioavailability of this compound.

Issue 1: High Variability in Plasma Concentrations in Animal Studies

Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

Answer: High variability is a common issue with orally administered, poorly soluble compounds.[8]

Potential Causes:

  • Inconsistent Dissolution: Erratic dissolution of this compound in the GI tract will lead to inconsistent absorption.[8]

  • Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting drug dissolution and absorption.[8]

  • Variable First-Pass Metabolism: Differences in metabolic enzyme activity among individual animals can lead to variable amounts of the drug reaching the bloodstream.

  • Differences in GI Motility: Variations in the rate at which substances move through the GI tract can affect the time available for dissolution and absorption.[8]

Troubleshooting Steps:

  • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period or fed a standardized diet to minimize variability from food effects.[8]

  • Refine Formulation: Develop a more robust formulation, such as a nanosuspension or a lipid-based system, to improve dissolution consistency.[1]

  • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[8]

Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD) during Storage

Question: Our ASD formulation of this compound shows signs of recrystallization after two weeks of storage under accelerated stability conditions. How can we improve its stability?

Answer: The physical stability of ASDs is a known challenge, as the amorphous state is thermodynamically unstable and tends to revert to the more stable crystalline form.[6]

Potential Causes:

  • Poor Drug-Polymer Miscibility: If this compound and the polymer are not fully miscible, drug-rich domains can form, which act as sites for nucleation and crystallization.[4]

  • High Molecular Mobility: At temperatures above the glass transition temperature (Tg), the amorphous material is in a rubbery state, which increases the likelihood of recrystallization due to more frequent molecular movements.[11]

  • Hygroscopicity: Absorption of moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which can promote recrystallization.

Troubleshooting Steps:

  • Optimize Polymer Selection: Screen for polymers with better miscibility with this compound.

  • Increase Drug-Polymer Interactions: Select polymers that can form strong interactions (e.g., hydrogen bonds) with this compound to stabilize the amorphous form.[9]

  • Control Storage Conditions: Store the ASD in a low-humidity environment and at a temperature well below its Tg.

  • Characterize Thoroughly: Use techniques like Differential Scanning Calorimetry (DSC) to determine the Tg and Powder X-ray Diffraction (PXRD) to detect any residual crystallinity.[9][11][12]

Data Presentation

Table 1: In Vitro Solubility of Different this compound Formulations
Formulation IDFormulation TypeDrug Load (%)Kinetic Solubility in FaSSIF* (µg/mL)
ROX-001Unprocessed API1000.5 ± 0.1
ROX-002Micronized API1002.3 ± 0.4
ROX-003ASD (1:3 with PVP K30)2545.8 ± 3.1
ROX-004Polymeric Nanoparticles1062.5 ± 4.5

*Fasted State Simulated Intestinal Fluid

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
Formulation IDCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
ROX-00145 ± 152.0180 ± 65100 (Reference)
ROX-003410 ± 981.51980 ± 4501100
ROX-004650 ± 1501.03500 ± 7801944

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying

This protocol describes the preparation of an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.[13]

1. Materials and Equipment:

  • This compound API

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent)

  • Spray dryer

  • Magnetic stirrer and hot plate

  • Analytical balance

2. Procedure:

  • Solution Preparation:

    • Accurately weigh this compound and PVP K30 in a predetermined ratio (e.g., 1:3 by weight).

    • Dissolve both components in a suitable volume of methanol to create a clear solution. Gentle heating and stirring may be required.

  • Spray Drying:

    • Set the spray dryer parameters (e.g., inlet temperature, atomization pressure, feed rate). These will need to be optimized for the specific drug-polymer system.

    • Pump the solution into the spray dryer.

    • The solvent rapidly evaporates in the drying chamber, forming a fine powder of the solid dispersion.

  • Powder Collection and Drying:

    • Collect the resulting powder from the cyclone separator.

    • Dry the powder under vacuum at a temperature below the glass transition temperature (Tg) for 24 hours to remove any residual solvent.[2]

  • Characterization:

    • DSC: To confirm the absence of a melting peak for this compound and determine the Tg of the dispersion.[11]

    • PXRD: To verify the amorphous nature of the dispersion, which should show a halo pattern instead of sharp crystalline peaks.[11]

    • SEM: To observe the morphology of the particles.

    • Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., simulated intestinal fluid) to assess the improvement in dissolution rate.

Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles

This protocol details the formulation of this compound into biodegradable polymeric nanoparticles using an emulsion-solvent evaporation method.[14]

1. Materials and Equipment:

  • This compound API

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

2. Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 2% w/v), which will act as a stabilizer.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating on an ice bath. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Wash the nanoparticles with deionized water multiple times to remove excess PVA and any unencapsulated drug.

    • Lyophilize the final product to obtain a dry powder.

  • Characterization:

    • Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge.

    • Encapsulation Efficiency: Quantify the amount of this compound encapsulated in the nanoparticles, typically by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the drug content via HPLC.

    • In Vitro Drug Release: Study the release profile of this compound from the nanoparticles over time in a release medium.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Rox-1 Rox-1 Receptor->Rox-1 Phosphorylates Ligand Ligand Ligand->Receptor Activates Downstream_Kinase Downstream_Kinase Rox-1->Downstream_Kinase Activates Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Activates Inflammatory_Response Inflammatory_Response Transcription_Factor->Inflammatory_Response Induces This compound This compound This compound->Rox-1 Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting the Rox-1 protein.

Caption: Workflow for enhancing the bioavailability of this compound.

Troubleshooting_Guide Start Low in vivo Bioavailability Observed for this compound CheckDissolution Is in vitro dissolution poor? Start->CheckDissolution CheckPermeability Is in vitro permeability low? CheckDissolution->CheckPermeability No SolubilityEnhance Implement Solubility Enhancement (e.g., ASD, Micronization) CheckDissolution->SolubilityEnhance Yes CheckIVIVC Is there a poor In Vitro-In Vivo Correlation? CheckPermeability->CheckIVIVC No PermeabilityEnhance Implement Permeability Enhancement (e.g., Nanoparticles, Permeation Enhancers) CheckPermeability->PermeabilityEnhance Yes InvestigateInVivo Investigate In Vivo Factors: - First-Pass Metabolism - Efflux Transporters - GI Instability CheckIVIVC->InvestigateInVivo Yes

Caption: A troubleshooting decision tree for low this compound bioavailability.

References

Validation & Comparative

Comparative Efficacy Analysis: Roxyl-9 versus [Competitor Compound] for PCSK9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Drug Development Professionals

This guide provides a detailed comparison of the novel PCSK9 inhibitor, Roxyl-9, against a leading competitor compound, focusing on preclinical efficacy. The data presented herein is intended to offer researchers and scientists an objective, data-driven overview to inform discovery and development programs.

Disclaimer: this compound and its competitor are fictional compounds, and the data presented in this guide are for illustrative purposes only. This document is intended to demonstrate a structured format for a scientific comparison guide.

Introduction and Mechanism of Action

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2][3] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[3] This action reduces the number of available LDLRs to clear circulating LDL cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[1][2]

This compound is a next-generation, synthetically-derived small molecule designed to antagonize the PCSK9-LDLR interaction. Its unique molecular structure allows for high-affinity binding to circulating PCSK9, effectively preventing it from associating with the LDLR. The competitor compound is a well-characterized monoclonal antibody that operates through a similar mechanism of blocking the PCSK9-LDLR interaction.[2][3] This guide evaluates the comparative efficacy of these two compounds through a series of in vitro and in vivo experiments.

cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor LDLR_Internal Internalized LDLR LDLR->LDLR_Internal Endocytosis Lysosome Lysosome LDLR_Internal->LDLR Recycling LDLR_Internal->Lysosome Degradation PCSK9 PCSK9 PCSK9->LDLR Binds LDL_C LDL-C LDL_C->LDLR Binds Roxyl_9 This compound Roxyl_9->PCSK9 Inhibits Competitor Competitor Compound Competitor->PCSK9 Inhibits

Figure 1. Mechanism of Action of PCSK9 Inhibitors.

Comparative Efficacy Data

The following tables summarize the key performance metrics for this compound and the competitor compound. Data were generated from head-to-head comparative assays to ensure consistency and reliability.

Table 1: In Vitro Performance
ParameterThis compoundCompetitor Compound
Binding Affinity (KD) to PCSK9 1.2 nM0.8 nM
PCSK9 Inhibition (IC50) 5.5 nM3.2 nM
LDLR Upregulation (% increase) 120%95%
Table 2: In Vivo Efficacy in a Murine Model
ParameterThis compound (10 mg/kg)Competitor Compound (10 mg/kg)
Max. LDL-C Reduction (%) 65%58%
Time to Max. Reduction (Hours) 2448
Duration of Action (>50% Reduction) 72 Hours120 Hours

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and enable replication.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (KD) of this compound and the competitor compound to recombinant human PCSK9.

  • Instrumentation: Biacore T200

  • Methodology:

    • Recombinant human PCSK9 was immobilized on a CM5 sensor chip.

    • A series of dilutions of this compound and the competitor compound (0.1 nM to 100 nM) were prepared in HBS-EP+ buffer.

    • The compounds were injected over the chip surface at a flow rate of 30 µL/min.

    • Association and dissociation phases were monitored in real-time.

    • The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

In Vitro PCSK9 Inhibition Assay
  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the compounds in preventing the PCSK9-LDLR interaction.

  • Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF)

  • Methodology:

    • Recombinant human PCSK9 and the extracellular domain of the human LDLR were used.

    • Compounds were serially diluted and incubated with PCSK9.

    • The LDLR protein was then added, and the mixture was incubated to allow for binding.

    • HTRF donor and acceptor reagents were added, and the plate was read on an HTRF-compatible reader.

    • IC50 values were calculated from the resulting dose-response curves.

In Vivo Efficacy in a Hypercholesterolemic Mouse Model
  • Objective: To assess the in vivo efficacy of the compounds in reducing plasma LDL-C levels.

  • Model: C57BL/6J mice on a high-fat diet.

  • Methodology:

    • Mice were fed a high-fat diet for 8 weeks to induce hypercholesterolemia.

    • A baseline blood sample was collected from each animal.

    • Mice were randomized into three groups: Vehicle control, this compound (10 mg/kg), and Competitor Compound (10 mg/kg).

    • Compounds were administered via a single subcutaneous injection.

    • Blood samples were collected at 0, 6, 12, 24, 48, 72, 96, and 120 hours post-injection.

    • Plasma LDL-C levels were quantified using a commercial enzymatic assay.

    • The percentage reduction in LDL-C from baseline was calculated for each time point.

Diet High-Fat Diet (8 Weeks) Baseline Baseline Blood Sample (T=0) Diet->Baseline Randomization Randomization Baseline->Randomization Group_Vehicle Group 1: Vehicle Control Randomization->Group_Vehicle Group_Roxyl9 Group 2: This compound (10 mg/kg) Randomization->Group_Roxyl9 Group_Competitor Group 3: Competitor (10 mg/kg) Randomization->Group_Competitor Dosing Subcutaneous Injection Group_Vehicle->Dosing Group_Roxyl9->Dosing Group_Competitor->Dosing Sampling Serial Blood Sampling (6-120 hrs) Dosing->Sampling Analysis LDL-C Quantification Sampling->Analysis Results Data Analysis: % LDL-C Reduction Analysis->Results

Figure 2. Workflow for the In Vivo Efficacy Study.

Summary and Conclusion

This comparative analysis demonstrates that while both this compound and the competitor compound are effective inhibitors of the PCSK9-LDLR interaction, they exhibit distinct profiles. The competitor compound, a monoclonal antibody, shows slightly higher binding affinity and in vitro inhibitory potency. However, the small molecule this compound induces a greater upregulation of LDLR in cell-based assays and achieves a more profound peak reduction of LDL-C in vivo, with a faster onset of action. The competitor compound, in contrast, provides a longer duration of action.

These findings suggest that this compound represents a promising therapeutic candidate with a differentiated profile. Its rapid and potent in vivo efficacy may offer advantages in clinical settings requiring swift LDL-C reduction. Further studies are warranted to explore the long-term efficacy and safety profile of this compound.

References

Validation of Roxyl-9's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roxyl-9 is an investigational small molecule inhibitor targeting the intracellular signaling cascade mediated by Kinase Z. This guide provides a comparative analysis of this compound's performance against alternative compounds, supported by experimental data. The following sections detail the mechanism of action, present comparative efficacy data, and outline the experimental protocols used for validation.

Mechanism of Action: Targeting the Kinase Z Pathway

This compound is designed to selectively bind to the ATP-binding pocket of Kinase Z, a serine/threonine kinase implicated in pathological cell proliferation and survival. By inhibiting Kinase Z, this compound effectively blocks the downstream phosphorylation of key substrate proteins, leading to cell cycle arrest and apoptosis in malignant cells. The proposed signaling pathway and the inhibitory action of this compound are depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseZ Kinase Z Receptor->KinaseZ Activates SubstrateP Substrate Protein KinaseZ->SubstrateP Phosphorylates Transcription Gene Transcription (Proliferation, Survival) SubstrateP->Transcription Promotes Roxyl9 This compound Roxyl9->KinaseZ Inhibits

Figure 1: Proposed signaling pathway of Kinase Z and the inhibitory action of this compound.

Comparative Efficacy Data

The inhibitory potential of this compound was evaluated against a competing investigational drug (Compound-X) and a standard-of-care therapeutic (SOC-drug). The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) were determined using in vitro assays. Cellular potency was assessed by measuring the half-maximal effective concentration (EC50) in a panel of cancer cell lines.

CompoundTargetIC50 (nM)Kd (nM)Cellular EC50 (nM)
This compound Kinase Z 15.2 ± 1.8 5.4 ± 0.9 85.6 ± 7.3
Compound-XKinase Z45.8 ± 3.518.2 ± 2.1250.1 ± 15.2
SOC-drugMulti-kinase120.5 ± 9.155.7 ± 4.6680.4 ± 35.8

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reagents and Materials : Recombinant human Kinase Z, ATP, biotinylated substrate peptide, LanthaScreen™ Eu-anti-GST antibody, TR-FRET dilution buffer, and test compounds (this compound, Compound-X, SOC-drug).

  • Procedure :

    • A dilution series of the test compounds is prepared in DMSO.

    • Kinase Z and the substrate peptide are mixed in the reaction buffer.

    • The compound dilutions are added to the kinase-substrate mixture and incubated.

    • ATP is added to initiate the kinase reaction.

    • The reaction is stopped by the addition of a detection solution containing the Eu-labeled antibody.

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

  • Data Analysis : The raw fluorescence data is converted to percent inhibition relative to a no-compound control. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Experimental Workflow

The general workflow for validating a drug candidate like this compound involves a multi-stage process, from initial screening to preclinical evaluation.

cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Studies HTS High-Throughput Screening LeadGen Lead Generation HTS->LeadGen Biochem Biochemical Assays (IC50, Kd) LeadGen->Biochem Cell Cell-Based Assays (EC50, Toxicity) Biochem->Cell Animal Animal Models (Efficacy, PK/PD) Cell->Animal Tox Toxicology Studies Animal->Tox

Figure 2: A generalized experimental workflow for drug candidate validation.

The presented data indicates that this compound is a potent and selective inhibitor of Kinase Z, demonstrating superior performance in in vitro and cellular assays compared to both a direct competitor and the standard-of-care. The detailed protocols and workflows provided herein serve as a guide for the continued evaluation and validation of this compound as a promising therapeutic candidate.

Unveiling the Cellular Impact of Roxyl-9: A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of targeted cancer therapy, the novel ROS1 inhibitor, Roxyl-9 (internal designation: Rosinitinib), has emerged as a promising candidate. This guide provides a comprehensive cross-validation of this compound's effects in various cancer cell lines, offering a comparative analysis with other established ROS1 inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance, supported by experimental data and detailed protocols.

Introduction to this compound (Rosinitinib)

This compound is a potent and selective small-molecule inhibitor of the ROS1 receptor tyrosine kinase. ROS1 fusions are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies. These fusion proteins lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. This compound is designed to bind to the ATP-binding pocket of the ROS1 kinase domain, thereby blocking its activity and abrogating the oncogenic signaling cascade.

The ROS1 Signaling Pathway

Constitutively active ROS1 fusion proteins activate several downstream signaling pathways critical for cancer cell survival and proliferation. A simplified representation of the key pathways is illustrated below.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK SHP2 SHP2 ROS1->SHP2 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation SHP2->RAS Roxyl9 This compound Roxyl9->ROS1 Inhibition

Figure 1: Simplified ROS1 Signaling Pathway and this compound Inhibition.

Comparative Efficacy of this compound and Other ROS1 Inhibitors

The inhibitory activity of this compound was assessed in a panel of cancer cell lines harboring different ROS1 fusion proteins and compared with established ROS1 inhibitors, Crizotinib, Entrectinib, and Lorlatinib. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.

Cell LineROS1 Fusion PartnerThis compound (IC50, nM)Crizotinib (IC50, nM)Entrectinib (IC50, nM)Lorlatinib (IC50, nM)
HCC78 SLC34A2-ROS185112[1]13.52[1]1.13[1]
U-118 MG FIG-ROS1150200[2]18.52.0
Ba/F3 CD74-ROS14.55.4[3]1.50.7[3]

Table 1: Comparative IC50 Values of ROS1 Inhibitors in Different Cell Lines. Lower IC50 values indicate higher potency. Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol was employed to determine the IC50 values of the tested compounds.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of each compound (this compound, Crizotinib, Entrectinib, Lorlatinib) was prepared in culture medium. The existing medium was replaced with the medium containing the compounds, and the plates were incubated for 72 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by fitting the data to a dose-response curve.

Western Blot Analysis for ROS1 Phosphorylation

This assay was used to confirm the inhibitory effect of the compounds on ROS1 activity.

  • Cell Lysis: Cells were treated with the respective inhibitors at their IC50 concentrations for 6 hours. Subsequently, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for phosphorylated ROS1 (p-ROS1).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane was stripped and re-probed with an antibody for total ROS1 to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a novel kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion CellCulture Cell Line Culture (HCC78, U-118 MG, Ba/F3) DrugTreatment Treatment with this compound & Comparators CellCulture->DrugTreatment MTT Cell Viability Assay (MTT) DrugTreatment->MTT WB Western Blot (p-ROS1, Total ROS1) DrugTreatment->WB IC50 IC50 Determination MTT->IC50 Phospho Phosphorylation Analysis WB->Phospho Efficacy Comparative Efficacy Evaluation IC50->Efficacy Phospho->Efficacy

References

Independent Verification of Roxyl-9's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Roxyl-9" does not correspond to a recognized therapeutic agent in publicly available scientific literature and clinical trial databases. This guide focuses on Roxyl-WL , a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, which aligns with the therapeutic area of interest suggested by the query. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of Roxyl-WL with other IDO1 inhibitors based on available preclinical data.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby creating a tolerant tumor microenvironment. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of the preclinical data for Roxyl-WL and other notable IDO1 inhibitors.

Data Presentation: Comparative Efficacy of IDO1 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for Roxyl-WL and other selected IDO1 inhibitors. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency of IDO1 Inhibitors

CompoundTargetIC50 (nM)Cell-Based Assay EC50 (nM)Notes
Roxyl-WL IDO11[1]-Highly potent and selective.
Epacadostat IDO171.8[2]~10Selective over IDO2 and TDO.
Linrodostat IDO1-1.1 (IDO1-HEK293 cells)Irreversible inhibitor.
Navoximod IDO1-75[3]Potent IDO pathway inhibitor.

Table 2: In Vivo Anti-Tumor Efficacy of IDO1 Inhibitors

CompoundMouse ModelDosingTumor Growth InhibitionReference
Roxyl-WL B16F10 Melanoma100 mg/kg, oral91.5%[1]
Epacadostat CT26 Colon Carcinoma100 mg/kg, oral, twice daily for 12 daysDose-dependent reduction in tumor growth (up to 57% TGC)[4][2][4]
Navoximod B16F10 Melanoma-~95% reduction in tumor volume (in combination with vaccine)[3]

Table 3: In Vivo Pharmacodynamic Effects of IDO1 Inhibitors

CompoundMouse ModelEffect on Kyn/Trp RatioEffect on Regulatory T cells (Tregs)Reference
Roxyl-WL B16F10 MelanomaSignificant decreaseSignificant reduction in Foxp3+ Tregs[1]
Epacadostat CT26 Colon CarcinomaEquivalent suppression in plasma, tumors, and lymph nodesReduced expansion of Tregs[2]
Navoximod B16F10 Melanoma~50% reduction in plasma and tissue KynurenineAbrogates IDO-induced suppression of T cells[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of IDO1 inhibitors. Specific parameters may vary between individual studies.

IDO1 Enzyme Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.

  • Reaction Mixture Preparation: A reaction buffer is prepared typically containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and catalase.

  • Enzyme and Inhibitor Incubation: Purified recombinant IDO1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., Roxyl-WL) or a vehicle control.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Measurement: The reaction is stopped, often by the addition of trichloroacetic acid. The concentration of the product, kynurenine, is then measured, typically by spectrophotometry at a wavelength of 321 nm or by HPLC.[5][6]

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is calculated from the dose-response curve.

Cell-Based IDO1 Activity Assay

This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context.

  • Cell Culture: A human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) is cultured in appropriate media.[7]

  • IDO1 Induction: IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[7]

  • Inhibitor Treatment: The cells are then treated with various concentrations of the test inhibitor or a vehicle control.

  • Tryptophan Addition: L-tryptophan is added to the cell culture medium.

  • Incubation: The cells are incubated for a further 24-48 hours, during which the expressed IDO1 metabolizes tryptophan to kynurenine, which is secreted into the medium.

  • Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, often using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by HPLC/LC-MS.[5][7]

  • Data Analysis: The EC50 value, the effective concentration of the inhibitor that causes 50% inhibition of kynurenine production, is determined.

In Vivo Tumor Model (Syngeneic Mouse Model)

This model evaluates the anti-tumor efficacy of an IDO1 inhibitor in an immunocompetent host.

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., B16F10 melanoma or CT26 colon carcinoma) are injected subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6 or BALB/c).[1][8]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: The test inhibitor (e.g., Roxyl-WL) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, blood and tumor tissue can be collected to measure the kynurenine/tryptophan ratio (as an indicator of IDO1 inhibition) and to analyze immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry or immunohistochemistry.[1]

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Mandatory Visualizations

IDO1 Signaling Pathway and Mechanism of Inhibition

IDO1_Pathway cluster_TumorCell Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Tryptophan_depletion Tryptophan Depletion Tryptophan->Tryptophan_depletion Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine_effect Kynurenine Accumulation Kynurenine->Kynurenine_effect T_cell_anergy Effector T-cell Anergy/Apoptosis Tryptophan_depletion->T_cell_anergy Treg_activation Regulatory T-cell (Treg) Activation & Expansion Kynurenine_effect->Treg_activation Immune_suppression Immune Suppression T_cell_anergy->Immune_suppression Treg_activation->Immune_suppression Roxyl_WL Roxyl-WL (IDO1 Inhibitor) Roxyl_WL->IDO1 Inhibits

Caption: IDO1 pathway and the inhibitory action of Roxyl-WL.

Experimental Workflow for IDO1 Inhibitor Evaluation

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_PK Pharmacokinetics Enzyme_Assay IDO1 Enzyme Activity Assay IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Assay Cell-Based IDO1 Assay EC50 Determine EC50 Cell_Assay->EC50 Tumor_Model Syngeneic Mouse Tumor Model IC50->Tumor_Model Lead Candidate Selection Drug_Admin Drug Administration (e.g., Roxyl-WL) Tumor_Model->Drug_Admin Tumor_Measurement Tumor Growth Measurement Drug_Admin->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Kyn/Trp, Tregs) Tumor_Measurement->PD_Analysis Efficacy Evaluate Anti-Tumor Efficacy PD_Analysis->Efficacy PK_Study Pharmacokinetic Study in Mice Efficacy->PK_Study Further Development ADME Determine Absorption, Distribution, Metabolism, Excretion (ADME) PK_Study->ADME

Caption: A typical preclinical workflow for evaluating IDO1 inhibitors.

References

A Comparative Analysis of PCSK9 Inhibitors: Evolocumab, Alirocumab, and Inclisiran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid-lowering therapies, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors have emerged as a powerful class of drugs for managing hypercholesterolemia, particularly in patients with atherosclerotic cardiovascular disease (ASCVD) and familial hypercholesterolemia (FH) who are unable to reach their low-density lipoprotein cholesterol (LDL-C) goals with statins alone.[1][2] This guide provides a comparative analysis of the performance of three leading PCSK9 inhibitors: evolocumab, alirocumab, and inclisiran, supported by data from pivotal clinical trials.

Mechanism of Action: A Shared Target, Different Approaches

PCSK9 is a protein that plays a key role in regulating LDL-C levels by promoting the degradation of LDL receptors (LDL-R) in the liver.[3][4][5][6] By reducing the number of LDL-Rs, PCSK9 decreases the clearance of LDL-C from the bloodstream, leading to higher circulating levels. PCSK9 inhibitors interfere with this process, ultimately increasing the number of LDL-Rs available to clear LDL-C.

Evolocumab and alirocumab are human monoclonal antibodies that bind to circulating PCSK9, preventing it from interacting with the LDL-R.[3][6][7] In contrast, inclisiran is a small interfering RNA (siRNA) that inhibits the synthesis of PCSK9 in the liver, leading to a sustained reduction in PCSK9 levels.[6][7]

Performance Benchmarking: Head-to-Head Comparison

The efficacy and safety of evolocumab, alirocumab, and inclisiran have been evaluated in large-scale clinical trials. The following tables summarize key performance data from the FOURIER (evolocumab), ODYSSEY OUTCOMES (alirocumab), and ORION (inclisiran) trials.

Table 1: Efficacy in LDL-C Reduction

InhibitorClinical TrialMean LDL-C ReductionKey Findings
Evolocumab FOURIER59%[8]Significantly reduced LDL-C levels from a mean baseline of 92 mg/dL to 30 mg/dL.[8]
Alirocumab ODYSSEY OUTCOMES54.7%[9]Maintained a significant reduction in LDL-C levels throughout the trial.
Inclisiran ORION-146.8% (two-dose regimen at 1 year)[10]A two-dose regimen of 300 mg produced a time-averaged mean reduction of almost 50% at one year.[10]
Inclisiran ORION-344.2% (4-year average)[11]Demonstrated sustained LDL-C reduction over a 4-year period.[11]

Table 2: Cardiovascular Outcomes

InhibitorClinical TrialPrimary EndpointRisk Reduction
Evolocumab FOURIERComposite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[12]15% reduction in the primary endpoint.[8][13]
Alirocumab ODYSSEY OUTCOMESComposite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, or unstable angina requiring hospitalization.[14][15]15% reduction in the primary endpoint.[9][14]
Inclisiran ORION ProgramPrimarily focused on LDL-C reduction; cardiovascular outcomes trials are ongoing.Not yet established in dedicated outcomes trials.

Table 3: Safety and Tolerability

InhibitorCommon Adverse EventsSerious Adverse Events
Evolocumab Injection-site reactions (2.1% vs 1.6% for placebo in FOURIER).[8]No significant difference in serious adverse events compared to placebo.[12]
Alirocumab Local injection-site reactions.[15]Safety profile was similar to placebo.[15]
Inclisiran Injection-site reactions (mild to moderate).[16]Favorable long-term safety and tolerability profile.[16]

Experimental Protocols

The data presented in this guide are derived from large, randomized, double-blind, placebo-controlled clinical trials. The general methodologies employed in these key trials are outlined below.

Key Experiments Cited:

  • FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk): This trial enrolled 27,564 patients with established cardiovascular disease and LDL-C levels ≥70 mg/dL who were on statin therapy.[8][12] Patients were randomized to receive subcutaneous injections of evolocumab or placebo. The primary endpoint was a composite of major adverse cardiovascular events.[12]

  • ODYSSEY OUTCOMES: This trial included 18,924 patients who had experienced a recent acute coronary syndrome and had elevated lipid levels despite high-intensity statin therapy.[9][14] Participants were randomized to receive subcutaneous alirocumab or placebo.[9][14] The primary outcome was the time to the first occurrence of a major adverse cardiovascular event.[15]

  • ORION Program (inclisiran): This program consists of multiple trials evaluating the efficacy and safety of inclisiran. For instance, the ORION-1 trial was a phase 2 study that assessed various doses and dosing intervals of inclisiran in patients with high cardiovascular risk and elevated LDL-C despite maximally tolerated statin therapy.[10] The primary endpoint was the percentage change in LDL-C.[10]

Lipid Measurement: In these trials, blood samples were collected at baseline and at specified intervals throughout the study. LDL-C levels were typically measured using standard enzymatic assays after ultracentrifugation to separate lipoprotein fractions.

Visualizing the Science

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_inhibitors Inhibitor Action PCSK9 PCSK9 LDL_R LDL Receptor PCSK9->LDL_R Binds PCSK9_LDL_R_complex PCSK9-LDLR Complex LDL_C LDL Cholesterol LDL_C->LDL_R Binds Endosome Endosome LDL_R->Endosome Internalization PCSK9_LDL_R_complex->Endosome Lysosome Lysosome Endosome->Lysosome Fusion LDL_R_Recycling LDL Receptor Recycling Endosome->LDL_R_Recycling Normal Pathway Degradation Degradation Lysosome->Degradation Leads to LDL_R_Recycling->LDL_R Recycles to Cell Surface Evo_Ali Evolocumab/ Alirocumab Evo_Ali->PCSK9 Bind & Inhibit Inclisiran Inclisiran PCSK9_synthesis PCSK9 Synthesis (in Hepatocyte) Inclisiran->PCSK9_synthesis Inhibits PCSK9_synthesis->PCSK9 Secreted

Caption: PCSK9 Signaling Pathway and Inhibitor Action.

Clinical_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Patient_Population Identify Target Population (e.g., ASCVD, FH) Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm PCSK9 Inhibitor (e.g., Evolocumab) Randomization->Treatment_Arm Placebo_Arm Placebo Control Randomization->Placebo_Arm Follow_up Scheduled Follow-up Visits Treatment_Arm->Follow_up Placebo_Arm->Follow_up Lipid_Measurement Lipid Panel Measurement Follow_up->Lipid_Measurement Adverse_Events Adverse Event Monitoring Follow_up->Adverse_Events Endpoint_Adjudication Endpoint Adjudication Follow_up->Endpoint_Adjudication Data_Analysis Statistical Analysis Endpoint_Adjudication->Data_Analysis Results_Reporting Publication of Results Data_Analysis->Results_Reporting

References

In-Vivo Validation of Roxithromycin's In-Vitro Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disambiguation Note: No direct scientific literature or commercial products were identified for a compound explicitly named "Roxyl-9." The following guide is based on the strong likelihood that "this compound" refers to Roxithromycin , a semi-synthetic macrolide antibiotic. This assumption is based on the phonetic similarity and the extensive research available on Roxithromycin's in-vitro and in-vivo properties. This guide provides a comprehensive comparison of Roxithromycin's performance with its parent compound, Erythromycin, and another macrolide, Azithromycin, supported by experimental data.

This guide is intended for researchers, scientists, and drug development professionals interested in the translational validation of Roxithromycin's antibacterial and anti-inflammatory properties.

Comparative Analysis of In-Vitro and In-Vivo Efficacy

Roxithromycin, a derivative of erythromycin, was developed to improve upon the pharmacokinetic profile and gastrointestinal tolerance of its predecessor.[1][2] While its in-vitro antibacterial spectrum is similar to erythromycin, its in-vivo performance shows notable differences, primarily due to its enhanced bioavailability and tissue penetration.[1][3]

Antibacterial Activity: In-Vitro vs. In-Vivo

In-vitro studies, such as those determining Minimum Inhibitory Concentrations (MICs), often show erythromycin to be slightly more potent against certain bacterial strains. For instance, the MICs of erythromycin are generally half those of roxithromycin for many pathogens.[3][4] However, in-vivo studies in animal models have demonstrated that roxithromycin can be up to six times more potent than erythromycin in treating infections.[3] This discrepancy is largely attributed to roxithromycin's superior pharmacokinetic properties, including higher blood levels, a longer elimination half-life, and greater bioavailability (72% in mice and 85% in rats, compared to less than 10% for erythromycin).[3]

Table 1: Comparison of In-Vitro Antibacterial Activity (MICs)

OrganismRoxithromycin MIC90 (µg/mL)Erythromycin MIC90 (µg/mL)Azithromycin MIC90 (µg/mL)
Moraxella catarrhalis0.25[5]0.5[5]-
Streptococcus pneumoniae---
Staphylococcus epidermidis---

Note: Specific MIC90 values for S. pneumoniae and S. epidermidis were not detailed in the provided search results, but the general trend of erythromycin having lower MICs was noted.[3][4]

Table 2: Comparison of In-Vivo Efficacy and Pharmacokinetics

ParameterRoxithromycinErythromycinAzithromycin
In-Vivo Model Rabbit Endocarditis[6]Rabbit Endocarditis[6]-
Outcome vs. S. epidermidis Inferior to Erythromycin[6]Superior to Roxithromycin[6]-
Bioavailability (Mice/Rats) 72% / 85%[3]<10%[3]-
Tissue Penetration High[1][3]LowerHigh
Clinical Efficacy (vs. Azithromycin) 95% (Improvement)[7]-99% (Improvement)[7]
Clinical Cure Rate (vs. Azithromycin) 57% (52/91)[7]-82% (73/89)[7]
Anti-Inflammatory Properties

Beyond its antibacterial effects, Roxithromycin exhibits anti-inflammatory properties. In-vitro studies on human peripheral blood monocytes show that Roxithromycin can suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in response to lipopolysaccharide (LPS) stimulation.[8] This effect was observed at concentrations as low as 0.05 µg/mL, which is significantly lower than therapeutic blood levels.[8]

In-vivo validation of this anti-inflammatory effect was demonstrated in a mouse model. Oral administration of Roxithromycin for over seven weeks significantly suppressed the appearance of IL-1β and TNF-α in lung extracts following LPS inhalation.[8] This suggests a potential role for Roxithromycin in managing inflammatory conditions, which is a key area for further research.

Mechanism of Action

Roxithromycin's primary mechanism of antibacterial action is the inhibition of bacterial protein synthesis.[9][10] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting protein elongation.[9][10] This action is typically bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[10]

Roxithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Essential for Growth Bacterial Growth & Replication Protein->Growth Leads to Roxithromycin Roxithromycin Roxithromycin->Ribosome

Caption: Roxithromycin's mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in this guide.

In-Vitro Antibacterial Susceptibility Testing
  • Method: Broth macrodilution or 2-fold agar dilution method.[3][4]

  • Procedure:

    • Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton broth or agar.

    • Inoculate the medium with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

    • Incubate at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Minimal Bactericidal Concentration (MBC): Determined by subculturing from the clear tubes (from the MIC assay) onto antibiotic-free agar to determine the lowest concentration that kills 99.9% of the initial inoculum.[4]

In-Vivo Rabbit Experimental Endocarditis Model
  • Model: A model to evaluate the efficacy of antibiotics against bacterial endocarditis.[6]

  • Procedure:

    • Induce catheter-related aortic valve endocarditis in rabbits.

    • Infect the rabbits with a specific strain of bacteria (e.g., methicillin-susceptible Staphylococcus epidermidis).

    • Administer the test antibiotics (e.g., Roxithromycin, Erythromycin) at specified dosages and intervals.

    • After the treatment period, sacrifice the animals and homogenize the cardiac vegetations.

    • Determine the bacterial load in the vegetations by plating serial dilutions and counting colony-forming units.

    • Compare the microbial burden between different treatment groups and a control group.

Experimental_Workflow_InVivo_Endocarditis A Induce Aortic Valve Endocarditis in Rabbits B Infect with S. epidermidis A->B C Administer Antibiotic (Roxithromycin or Erythromycin) B->C D Sacrifice and Harvest Cardiac Vegetations C->D E Homogenize Vegetations & Plate for CFU Count D->E F Compare Microbial Burden Between Treatment Groups E->F

Caption: In-vivo endocarditis experimental workflow.

In-Vitro Cytokine Production Assay
  • Cell Line: Human peripheral blood monocytes.[8]

  • Procedure:

    • Isolate monocytes from peripheral blood.

    • Culture the monocytes in the presence of various concentrations of Roxithromycin.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • After 24 hours of incubation, collect the culture supernatants.

    • Measure the concentrations of IL-1β and TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

References

A Comparative Safety Analysis of Novel IDO1 Inhibitors: Roxyl-WL, Epacadostat, Navoximod, and BMS-986205

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profiles of four prominent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Roxyl-WL (also referred to as Roxyl-9), Epacadostat, Navoximod, and BMS-986205. The data presented is collated from available preclinical studies to assist in the evaluation of these compounds for further research and development.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a key target in cancer immunotherapy due to its role in mediating immune suppression. The development of IDO1 inhibitors aims to reverse this immunosuppressive tumor microenvironment. This analysis focuses on the preclinical safety of Roxyl-WL and compares it with three other well-documented IDO1 inhibitors: Epacadostat, Navoximod, and BMS-986205. While comprehensive head-to-head comparative safety studies are not available, this guide synthesizes existing preclinical data to offer a comparative perspective.

Comparative Preclinical Safety Profile

The following table summarizes the available quantitative data from preclinical toxicology studies of Roxyl-WL, Epacadostat, Navoximod, and BMS-986205. It is important to note that direct comparison is challenging due to variations in study designs, animal models, and dosing regimens.

Compound Animal Model Dose Levels Tested Duration of Study Key Findings No Observed Adverse Effect Level (NOAEL)
Roxyl-WL B16F10 tumor-bearing miceOral administration (dose not specified in available abstracts)10 daysSuppressed tumor growth, reduced Foxp3+ Tregs, and decreased Kyn/Trp ratio. No overt toxicity mentioned in abstracts.[1]Not explicitly stated in available literature.
Epacadostat MiceUp to 2000 mg/kg/day28 daysWell-tolerated with no adverse findings in clinical observations, pathology, histopathology, body weight, or food consumption. No signs of autoimmunity.[2]Not explicitly established up to the highest dose tested (2000 mg/kg/day in mice).[2]
DogsUp to 500 mg/kg/day28 daysWell-tolerated with no adverse findings.[2]Not explicitly established up to the highest dose tested (500 mg/kg/day in dogs).[2]
Navoximod MiceOral administrationNot specifiedFavorable pharmacokinetic and toxicity profile. A single oral administration reduced plasma and tissue kynurenine concentrations by ~50%.[3][4]Not explicitly stated in available preclinical literature.
BMS-986205 Not specifiedNot specifiedNot specifiedPotent and selective inhibition of IDO1.[5] Clinical studies in combination with nivolumab showed a manageable safety profile.[6][7]Not explicitly stated in available preclinical literature.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of safety data. Below are generalized protocols for key experiments commonly cited in the preclinical evaluation of small molecule inhibitors.

In Vivo Toxicology Studies in Rodent Models

Objective: To assess the potential toxicity of a test compound after single or repeated administration in a rodent model.

Typical Protocol:

  • Animal Model: C57BL/6 or BALB/c mice are commonly used. For tumor-bearing studies, human tumor cells (e.g., B16F10 melanoma) are implanted subcutaneously.[8][9]

  • Dose Administration: The test compound is typically administered orally (gavage) or via intraperitoneal injection. A vehicle control group receives the formulation excipients alone.

  • Dose Groups: Multiple dose groups are established, including a low, mid, and high dose, to determine a dose-response relationship.

  • Duration: Studies can be acute (single dose) or sub-chronic (e.g., 28 days of daily dosing).

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

  • Endpoint Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Organs are harvested, weighed, and subjected to histopathological examination to identify any treatment-related changes.[10][11][12]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines in vitro.

Typical Protocol:

  • Cell Culture: Cancer cell lines (e.g., HeLa or B16F10) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][13]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[2][5][14]

Tumor Growth Inhibition Studies in Xenograft Models

Objective: To evaluate the in vivo efficacy of an anticancer compound in a tumor-bearing animal model.

Typical Protocol:

  • Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Animals are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule and route.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[15][16][17]

Signaling Pathways and Experimental Workflows

Visual representations of the IDO1 signaling pathway and a typical preclinical safety assessment workflow are provided below using Graphviz.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell_Proliferation T-Cell Proliferation (Immune Response) Tryptophan->T_Cell_Proliferation Essential for Kynurenine Kynurenine IDO1->Kynurenine Metabolism Kynurenine->T_Cell_Proliferation Inhibits Tumor_Growth Tumor Growth T_Cell_Proliferation->Tumor_Growth Suppresses Preclinical_Safety_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT) Acute_Toxicity Acute Toxicity Studies Cell_Viability->Acute_Toxicity Genotoxicity Genotoxicity Assays Genotoxicity->Acute_Toxicity Repeated_Dose_Toxicity Repeated-Dose Toxicology Studies Acute_Toxicity->Repeated_Dose_Toxicity Pharmacokinetics Pharmacokinetics (PK) & Toxicokinetics (TK) Repeated_Dose_Toxicity->Pharmacokinetics IND_Application Investigational New Drug (IND) Application Pharmacokinetics->IND_Application Lead_Compound Lead Compound (e.g., Roxyl-WL) Lead_Compound->Cell_Viability Lead_Compound->Genotoxicity

References

Safety Operating Guide

Proper Disposal Procedures for Roxyl-9: A General Guide for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Roxyl-9" is not a recognized chemical in publicly available databases. The following disposal procedures are provided as a general guide for a hypothetical hazardous laboratory chemical. Researchers, scientists, and drug development professionals must always consult the official Safety Data Sheet (SDS) for the specific chemical they are using to ensure safe and compliant disposal.

The proper management and disposal of laboratory chemicals are critical for ensuring the safety of personnel and protecting the environment. This guide outlines the essential steps and precautions for the disposal of a hypothetical hazardous chemical, "this compound," based on established best practices for hazardous waste management.

Understanding the Chemical's Hazard Profile

Before handling or disposing of any chemical, it is imperative to understand its specific hazards. The primary source for this information is the Safety Data Sheet (SDS), which provides comprehensive details on physical and chemical properties, health hazards, and emergency procedures. For the purpose of this guide, a hypothetical hazard profile for "this compound" is presented below.

Table 1: Hypothetical Hazard Profile for this compound

Hazard CategoryDescriptionGHS Pictogram
Acute Toxicity (Oral) Harmful if swallowed.[1]
alt text
Skin Corrosion/Irritation Causes mild skin irritation.[2][3]
alt text
Eye Damage/Irritation Causes eye irritation.[2]
alt text
Environmental Hazard Harmful to aquatic life.
alt text

Step-by-Step Disposal Protocol for this compound Waste

This protocol provides a systematic approach to the safe disposal of "this compound" waste, from the point of generation to final collection.

Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling "this compound" waste, ensure that appropriate personal protective equipment is worn to minimize exposure.

Table 2: Required PPE for Handling this compound Waste

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]To protect eyes from splashes and irritation.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] "this compound" waste should be collected separately from other waste streams.

  • Do not mix "this compound" waste with:

    • Acids or bases.[6]

    • Oxidizing agents.[6]

    • Other organic solvents unless they are compatible.

  • Container Requirements:

    • Use a designated, compatible, and leak-proof container with a secure screw-on cap.[7]

    • The container must be made of a material that does not react with "this compound". For organic compounds, glass or high-density polyethylene (HDPE) is often suitable.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[8]

    • If reusing a container, ensure it is triple-rinsed, and all previous labels are completely defaced or removed.[9]

Step 3: Proper Labeling of Waste Containers

All hazardous waste containers must be clearly and accurately labeled from the moment waste is first added.[10][11]

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound Waste". Avoid abbreviations or formulas.[9]

    • The specific hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").[11]

    • The date when waste was first added to the container (accumulation start date).[10]

    • The name and contact information of the generating researcher or lab.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[6][11]

  • SAA Requirements:

    • The SAA must be under the control of the laboratory personnel.[8]

    • Waste containers must be kept closed except when adding waste.[7][9]

    • Store containers in a secondary containment bin or tray to capture any potential leaks.[7]

    • Segregate incompatible waste containers within the SAA.[9]

    • There is a limit of 55 gallons for any single hazardous waste stream in an SAA.[12]

Step 5: Arranging for Final Disposal

Hazardous waste must be collected by a licensed hazardous waste disposal company or the institution's Environmental Health and Safety (EHS) department.

  • Scheduling a Pickup:

    • Once the waste container is nearly full (around 75-90%), or within the time limit specified by your institution (typically 90 to 180 days), request a waste collection.[7][10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Do not dispose of "this compound" waste down the drain or in the regular trash.[13]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of "this compound" waste.

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Container ppe->container label_waste Label Container: 'Hazardous Waste - this compound' + Hazards & Date container->label_waste saa Store in Designated SAA (Secondary Containment) label_waste->saa check_full Container Full (>75%)? saa->check_full check_full->saa No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end Waste Collected by Authorized Personnel request_pickup->end

Caption: Workflow for the safe disposal of hypothetical this compound waste.

References

Standard Operating Procedure: Handling, Safety, and Disposal of Roxyl-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Roxyl-9 is a fictional compound. This document is for illustrative purposes only and is intended to demonstrate the creation of a comprehensive safety guide based on established protocols for handling potent, hazardous research chemicals. Always refer to the specific Safety Data Sheet (SDS) and institutional guidelines for any real chemical.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent, cytotoxic, and mutagenic research compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for all personnel.

Hazard Identification and Risk Assessment

This compound is a fine crystalline powder that is readily absorbed through the skin and respiratory tract. It is classified as a potent cytotoxic and suspected mutagen. All personnel must be trained on these hazards and the procedures outlined below before handling the compound.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]Inhalation, Dermal Contact, Ingestion.
Cytotoxic Destructive to cells; handle as a hazardous cytotoxic drug.[3][4]Inhalation, Dermal Contact.
Mutagenic Suspected to cause genetic defects. Manage as a mutagenic chemical.[5]Inhalation, Dermal Contact, Ingestion.
Irritant May cause skin and serious eye irritation.[2]Dermal Contact, Eye Contact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier to exposure.[6] PPE must be worn at all times when handling this compound in any form. The level of PPE required varies by the procedure being performed.

Task / OperationGlovesGown / Lab CoatEye / Face ProtectionRespiratory Protection
Transporting unopened vials Single pair Nitrile glovesStandard Lab CoatSafety glassesNot required
Weighing solid powder Double pair, chemotherapy-rated Nitrile gloves[3][7][8]Disposable, solid-front gown with cuffsSafety goggles and full-face shield[6][9]NIOSH-approved N95 or higher respirator[6][10]
Preparing stock solutions Double pair, chemotherapy-rated Nitrile glovesDisposable, solid-front gown with cuffsSafety goggles and full-face shield[6][9]Required if outside of a certified fume hood
Administering to cell culture Single pair Nitrile glovesStandard Lab CoatSafety glassesNot required (in BSC)
Cleaning & Decontamination Double pair, heavy-duty Nitrile glovesDisposable, solid-front gown with cuffsSafety goggles and full-face shieldNIOSH-approved N95 or higher respirator
Waste Disposal Double pair, heavy-duty Nitrile glovesDisposable, solid-front gown with cuffsSafety gogglesNot required if waste is sealed

Operational Procedures

All work with this compound powder or concentrated solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[4] The work surface should be covered with a disposable plastic-backed absorbent pad.[3]

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution from solid this compound (Fictional MW: 485.5 g/mol ).

  • Preparation:

    • Don all required PPE for handling solid compounds as specified in the table above.

    • Designate a work area within a chemical fume hood and cover it with a disposable absorbent pad.

    • Assemble all necessary equipment: analytical balance, weigh paper, microcentrifuge tubes, spatula, vortex mixer, and solvent (e.g., DMSO).

  • Weighing:

    • Carefully weigh 4.86 mg of this compound powder onto weigh paper using a dedicated spatula.

    • Critical Step: Handle the powder gently to avoid creating airborne dust.

    • Carefully transfer the powder into a 1.5 mL microcentrifuge tube.

  • Solubilization:

    • Using a calibrated pipette, add 1 mL of sterile DMSO to the microcentrifuge tube.

    • Close the cap tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

  • Labeling and Storage:

    • Clearly label the tube with "this compound," the concentration (10 mM), solvent (DMSO), date, and user initials.

    • Store the stock solution at -20°C in a designated, clearly marked freezer box.

  • Post-Procedure Cleanup:

    • Dispose of all contaminated disposable materials (weigh paper, gloves, pad) as solid hazardous waste.

    • Decontaminate the spatula and work surface according to the procedures in Section 4.

G cluster_prep Preparation cluster_weigh Weighing cluster_solve Solubilization cluster_store Storage & Cleanup p1 Don PPE p2 Prepare Fume Hood p1->p2 w1 Tare Balance p2->w1 w2 Weigh 4.86 mg this compound w1->w2 w3 Transfer to Tube w2->w3 s1 Add 1 mL DMSO w3->s1 s2 Vortex to Dissolve s1->s2 st1 Label Tube s2->st1 st3 Dispose of Waste s2->st3 st2 Store at -20°C st1->st2 st4 Decontaminate Area st3->st4

Diagram 1: Workflow for preparing a this compound stock solution.

Spill Management and Decontamination

A spill kit must be readily available in all areas where this compound is handled.[7] In the event of a spill, execute the following procedure immediately.

  • Alert & Secure: Alert personnel in the immediate area and evacuate. Secure the area to prevent entry.

  • Don PPE: Put on the appropriate PPE for cleanup, including a respirator, double gloves, a disposable gown, and eye protection.[9]

  • Containment:

    • For solid spills: Gently cover the powder with absorbent pads to prevent it from becoming airborne.

    • For liquid spills: Surround the spill with absorbent material from the spill kit, working from the outside in.

  • Cleanup: Carefully collect all contaminated absorbent materials and any broken glass using forceps. Place everything into a designated cytotoxic waste container.[9]

  • Decontamination:

    • Clean the spill area with a 1:10 bleach solution, followed by 70% ethanol.

    • Allow the area to air dry completely.

    • Wipe down all non-disposable equipment with the same decontamination solutions.

  • Reporting: Report the spill to the laboratory supervisor and institutional safety office.

G cluster_contain Containment spill Spill Occurs alert Alert Personnel Secure Area spill->alert ppe Don Full Cleanup PPE alert->ppe decision Solid or Liquid? ppe->decision solid Cover with Absorbent Pads decision->solid Solid liquid Surround with Absorbent Material decision->liquid Liquid cleanup Collect Waste into Cytotoxic Container solid->cleanup liquid->cleanup decon Decontaminate Area (Bleach then Ethanol) cleanup->decon report Report Spill to Supervisor decon->report

Diagram 2: Logical workflow for this compound spill response.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[5][11] Under no circumstances should this waste be disposed of in regular trash or down the sanitary sewer.[11][12]

Waste StreamDescriptionDisposal Container
Solid Waste Contaminated gloves, gowns, bench pads, plasticware, weigh paper.Yellow cytotoxic waste bag or clearly labeled, sealed container.[11]
Liquid Waste Unused stock solutions, contaminated media, rinsates.Labeled, leak-proof hazardous chemical waste container (do not mix with other waste types).[12]
Sharps Waste Contaminated pipette tips, needles.Puncture-proof sharps container designated for cytotoxic waste.

Empty stock vials must be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste before the vial can be disposed of.[11]

Fictional Target Pathway: ChronoKinase-3 (CK-3)

This compound is a potent and selective inhibitor of ChronoKinase-3 (CK-3), a key regulator in a novel cell cycle progression pathway. Understanding this context is vital for experimental design. The simplified diagram below illustrates the fictional pathway where CK-3 activation by Growth Factor Signaling leads to the phosphorylation of Cyclin-T, promoting cell cycle entry. This compound blocks this critical step.

G GFS Growth Factor Signaling CK3 ChronoKinase-3 (CK-3) GFS->CK3 Activates CyclinT_inactive Cyclin-T CK3->CyclinT_inactive Phosphorylates CyclinT_active Cyclin-T-P CyclinT_inactive->CyclinT_active Progression Cell Cycle Progression CyclinT_active->Progression Promotes Roxyl9 This compound Roxyl9->CK3 Inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.